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Core Science & Biosynthesis

Foundational

Advanced Materials Design: A Technical Whitepaper on [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

Executive Summary In the rapidly evolving fields of materials science and targeted therapeutics, the rational design of organic ligands is the foundational step in constructing functional Metal-Organic Frameworks (MOFs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of materials science and targeted therapeutics, the rational design of organic ligands is the foundational step in constructing functional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (CAS: 1046151-11-4), commonly referred to as 5-(p-Tolyl)isophthalic acid, is a highly specialized, V-shaped dicarboxylic acid[1].

As an application scientist, selecting this specific ligand is rarely an arbitrary choice. The molecule combines the rigid, predictable 120° bite angle of an isophthalate core with the steric and hydrophobic characteristics of a p-tolyl tail. This unique structural duality allows researchers to engineer porous materials with precise topological control, enhanced hydrolytic stability, and tailored microenvironments for applications ranging from gas storage to the sustained release of hydrophobic active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Rationale

The utility of 5-(p-Tolyl)isophthalic acid stems from its molecular geometry. Standard linear linkers (like terephthalic acid) typically yield predictable cubic or grid-like networks. In contrast, the bent geometry of the 3,5-dicarboxylate moiety forces the self-assembly process into more complex, highly sought-after topologies, such as kagomé (kgm) or fluorite (flu) networks, when coordinated with paddlewheel secondary building units (SBUs)[2].

Furthermore, the incorporation of the 4'-methylphenyl group serves a critical dual purpose:

  • Steric Hindrance: The bulky p-tolyl group occupies void space during crystallization, which effectively prevents the dense, unwanted interpenetration of the framework.

  • Hydrophobic Shielding: The non-polar methyl group acts as a kinetic barrier, repelling water molecules and protecting the vulnerable metal-carboxylate coordination bonds from hydrolytic attack. This is a critical parameter when designing MOFs for oral drug delivery, where the material must survive the acidic, aqueous environment of the gastrointestinal tract.

Quantitative Chemical Properties
PropertySpecification
IUPAC Name 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid
CAS Registry Number 1046151-11-4
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Appearance Light yellow to off-white powder
Geometric Profile V-shaped (bent) dicarboxylate (~120° dihedral angle)
Solubility Soluble in DMF, DMSO, and basic aqueous solutions
Purity Standard

98.0% (HPLC)

Synthesis Methodology of the Ligand

The synthesis of 5-(p-Tolyl)isophthalic acid relies on a robust Suzuki-Miyaura cross-coupling reaction, followed by base-catalyzed ester hydrolysis. The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 10.0 mmol of dimethyl 5-bromoisophthalate (electrophile) and 12.0 mmol of p-tolylboronic acid (nucleophile).

  • Catalyst & Base Addition: Add 0.5 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 30.0 mmol of anhydrous potassium carbonate (K2CO3).

    • Causality: K2CO3 is strictly required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.

  • Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (volume ratio 2:1:1). Reflux the mixture at 90 °C for 12 hours.

    • Causality: The biphasic solvent system ensures that both the organic precursors and the inorganic base remain solvated, maximizing the interfacial reaction rate.

  • Hydrolysis: Cool the mixture, extract the organic layer, and evaporate the solvent. Resuspend the crude ester in 50 mL of Methanol and add 20 mL of 2M NaOH. Reflux for 4 hours to hydrolyze the ester groups.

  • Acidic Precipitation: Cool the solution and slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Causality: At high pH, the ligand exists as a water-soluble disodium salt. Lowering the pH below its pKa protonates the carboxylates, drastically reducing aqueous solubility. This forces the selective precipitation of the pure dicarboxylic acid, inherently separating it from water-soluble catalytic byproducts.

  • Isolation: Filter the resulting off-white precipitate, wash with cold distilled water, and dry under a vacuum at 60 °C overnight.

Suzuki A Dimethyl 5-bromoisophthalate (Electrophile) C Pd(0) Catalyst Oxidative Addition A->C B p-Tolylboronic acid (Nucleophile) D Pd(II) Intermediate Transmetalation B->D Base (K2CO3) C->D E Reductive Elimination (C-C Bond Formation) D->E E->C Pd(0) Regeneration F Dimethyl 5-(p-tolyl)isophthalate (Precursor) E->F G Basic Hydrolysis (NaOH / MeOH) F->G H [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (Target Ligand) G->H

Figure 1: Mechanistic workflow for the synthesis of the target ligand via Suzuki-Miyaura coupling.

Application in Advanced Therapeutics & Materials

MOFs constructed from isophthalic acid derivatives have shown exceptional promise in both environmental sensing and biomedicine[3][4]. When 5-(p-Tolyl)isophthalic acid is coordinated with transition metals (e.g., Zn²⁺, Cu²⁺), the resulting frameworks exhibit highly specific pore environments.

In drug development, these MOFs act as advanced delivery vectors. The hydrophobic p-tolyl groups lining the internal pores create an ideal thermodynamic environment for the encapsulation of poorly water-soluble drugs (Class II API in the Biopharmaceutics Classification System), such as Ibuprofen or specific chemotherapeutics. The hydrophobic interactions between the drug and the pore walls slow down the diffusion rate, transitioning the pharmacokinetic profile from a rapid burst release to a controlled, sustained release.

MOF_Assembly L Ligand: 5-(p-Tolyl)isophthalic acid (V-shaped, Hydrophobic tail) SBU Secondary Building Unit (SBU) (e.g., Paddlewheel) L->SBU Solvothermal Synthesis M Metal Node (e.g., Zn2+, Cu2+) (Coordination Center) M->SBU MOF 3D Metal-Organic Framework (Tunable Pore Size) SBU->MOF Self-Assembly Drug Hydrophobic Drug Encapsulation (e.g., Ibuprofen, 5-FU) MOF->Drug Pore Diffusion Release Targeted / Sustained Release (In vivo environment) Drug->Release Host-Guest Interactions

Figure 2: Logical flow of MOF self-assembly utilizing the V-shaped ligand for drug encapsulation.

Experimental Protocol: Synthesis of a Representative Zn-MOF

To validate the ligand's utility, the following is a standardized solvothermal protocol for generating a Zinc-based MOF, optimized for high crystallinity.

  • Precursor Dissolution: Dissolve 0.1 mmol of 5-(p-Tolyl)isophthalic acid and 0.1 mmol of Zinc nitrate hexahydrate[Zn(NO3)2·6H2O] in 10 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial. Sonicate for 10 minutes until optically clear.

  • Modulator Addition: Add 0.2 mL of glacial acetic acid to the solution.

    • Causality: Acetic acid acts as a competing monotopic modulator. By temporarily capping the zinc coordination sites, it slows down the nucleation rate. This thermodynamic control prevents kinetic trapping (which yields useless amorphous powders) and promotes the growth of high-quality single crystals suitable for X-ray diffraction.

  • Solvothermal Treatment: Seal the vial tightly and place it in an isothermal oven at 100 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour.

    • Causality: Rapid cooling induces thermal shock and micro-fracturing of the crystals. Slow cooling thermodynamically favors the dissolution of unstable micro-nuclei and the continued growth of stable, defect-free crystals.

  • Harvesting: Decant the mother liquor and wash the resulting pale-yellow block crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with Ethanol to remove residual high-boiling DMF from the pores.

References

  • Title: Coordination polymers of 5-substituted isophthalic acid Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid Source: RSC Advances URL: [Link]

  • Title: New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs Source: MDPI Molecules URL: [Link]

Sources

Exploratory

CAS number for [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

An in-depth technical analysis of 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS: 1046151-11-4) reveals its critical role as a high-performance ligand in reticular chemistry and a versatile intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS: 1046151-11-4) reveals its critical role as a high-performance ligand in reticular chemistry and a versatile intermediate in pharmaceutical synthesis. This guide explores the physicochemical properties, self-validating synthetic workflows, and advanced applications of this unique molecule.

Structural Significance and Chemical Identity

The molecular architecture of 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid is defined by three functional domains:

  • The Isophthalate Core: Provides a rigid 120° V-shaped geometry, ideal for coordinating with transition metals to form predictable secondary building units (SBUs) in Metal-Organic Frameworks (MOFs) 1[1].

  • The Biphenyl Axis: Imparts extended structural rigidity, preventing framework collapse during solvent evacuation.

  • The 4'-Methyl Group: Acts as a hydrophobic modifier. In porous materials, this functional group projects into the cavities, tuning the internal microenvironment to favor the adsorption of non-polar gases or the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid
CAS Number 1046151-11-4[2]
Molecular Formula C₁₅H₁₂O₄[2]
Molecular Weight 256.26 g/mol [2]
SMILES O=C(O)C=1C=C(C=C(C1)C2=CC=C(C=C2)C)C(=O)O[2]
Purity Standard ≥98% (Typical commercial grade)[2]

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of this compound relies on a highly controlled Suzuki-Miyaura cross-coupling reaction, followed by alkaline hydrolysis. The protocol below is designed with built-in validation checkpoints to ensure high yield and purity.

Step-by-Step Synthetic Methodology

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Reagent Assembly: In a flame-dried Schlenk flask under N₂, combine dimethyl 5-bromoisophthalate (1.0 eq) and p-tolylboronic acid (1.2 eq). Causality: A 20% molar excess of the boronic acid is utilized to compensate for competitive protodeboronation side reactions that occur at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.5 eq) in a degassed toluene/water (4:1 v/v) mixture. Causality: Pd(PPh₃)₄ drives the oxidative addition into the aryl C-Br bond. K₂CO₃ is essential for the transmetalation step, converting the boronic acid into a highly reactive boronate complex. The biphasic solvent system ensures the simultaneous dissolution of organic substrates and inorganic salts.

  • Reaction Execution: Reflux at 90°C for 12 hours. Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The complete disappearance of the starting bromide (UV active at 254 nm) validates the termination of the coupling phase.

Phase 2: Saponification and Acidification 4. Hydrolysis: Isolate the intermediate ester, dissolve in THF/MeOH (1:1), and add 2M aqueous NaOH (4.0 eq). Reflux for 4 hours. Causality: The strong base quantitatively cleaves the sterically unhindered methyl esters, yielding a water-soluble sodium dicarboxylate intermediate. 5. Protonation: Cool the mixture to 0°C and slowly acidify with 1M HCl until pH 2 is reached. Self-Validation Checkpoint: The target dicarboxylic acid will instantly precipitate due to its profound hydrophobicity. Filter, wash with cold water, and dry under a vacuum. Validate the final structure via ¹H NMR (DMSO-d₆): success is confirmed by the disappearance of the ester methoxy singlet (~3.9 ppm) and the emergence of a broad carboxylic acid proton peak (~13.2 ppm).

Synthesis A Dimethyl 5-bromoisophthalate + p-Tolylboronic acid B Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O A->B C Intermediate: Dimethyl 4'-methylbiphenyl-3,5-dicarboxylate B->C Cross-coupling D Alkaline Hydrolysis NaOH, MeOH/H2O, Reflux C->D Saponification E Acidification (HCl) & Recrystallization D->E Protonation F Target Compound: 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS: 1046151-11-4) E->F Purification

Synthetic workflow for 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid via Suzuki coupling.

Reticular Chemistry & Nanomedicine Workflows

In the realm of drug development, nanoscale MOFs (nMOFs) constructed from 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid serve as advanced drug delivery vehicles. The 4'-methyl group is the critical design element here: it creates a lipophilic pocket within the MOF pores, maximizing the loading capacity of hydrophobic chemotherapeutics (e.g., Paclitaxel) through van der Waals interactions1[1].

Protocol: Solvothermal Assembly and Drug Loading
  • MOF Nucleation: Dissolve the ligand (CAS 1046151-11-4) and Cu(NO₃)₂·3H₂O in N,N-Dimethylformamide (DMF). Causality: DMF acts as both a solvent and a thermal base. Upon heating, DMF slowly degrades to release dimethylamine, which gently deprotonates the carboxylic acid groups, ensuring highly crystalline, defect-free MOF nucleation rather than amorphous precipitation.

  • Thermal Incubation: Heat the mixture in a Teflon-lined autoclave at 85°C for 48 hours. Self-Validation Checkpoint: Isolate the resulting crystals and perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must align with the simulated isoreticular structure to validate framework integrity prior to biological use.

  • API Encapsulation: De-solvate the nMOF under a vacuum at 120°C. Soak the activated nMOF in a concentrated ethanol solution of Paclitaxel for 24 hours. Causality: The evacuation of solvent molecules leaves the hydrophobic pores empty. The thermodynamic drive to fill these voids, combined with the lipophilic affinity of the 4'-methyl group, pulls the Paclitaxel molecules into the framework.

  • Quantification: Centrifuge the suspension. Analyze the supernatant via High-Performance Liquid Chromatography (HPLC) to calculate the exact API loading efficiency by depletion.

MOF_Assembly Ligand Ligand: CAS 1046151-11-4 (Rigid V-shaped dicarboxylate) SBU Secondary Building Unit (SBU) Coordination Network Ligand->SBU Metal Metal Nodes (e.g., Cu2+ Paddlewheels) Metal->SBU Pore Hydrophobic Pore Environment (Driven by 4'-Methyl group) SBU->Pore Self-Assembly App Applications: Hydrophobic API Delivery Pore->App

Reticular synthesis logic of MOFs using the 4'-methylbiphenyl-3,5-dicarboxylate linker.

References

  • ResearchGate. "(PDF) Different synthetic approaches, design and applications of metal–organic frameworks with selected organic ligands." ResearchGate. Available at:[Link]

Sources

Foundational

A Deep Dive into the Solubility of 4'-Methyl Biphenyl Dicarboxylate Ligands: A Technical Guide for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the solubility characteristics of 4'-methyl biphenyl dicarboxylate lig...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the solubility characteristics of 4'-methyl biphenyl dicarboxylate ligands. In the realm of modern chemistry and drug discovery, the precise manipulation and understanding of a compound's solubility are paramount for its successful application. This guide offers a blend of theoretical principles, practical experimental workflows, and expert insights to empower researchers in their work with this important class of molecules.

Introduction: The Significance of 4'-Methyl Biphenyl Dicarboxylate Ligands

4'-Methyl biphenyl dicarboxylate ligands are a class of organic molecules that have garnered significant interest in various scientific fields. Their rigid biphenyl backbone provides a defined structural scaffold, while the dicarboxylate groups offer versatile coordination sites for metal ions. The addition of a methyl group at the 4'-position can subtly influence the electronic properties and steric hindrance of the molecule, impacting its reactivity and interaction with other molecules. These ligands are explored for their potential in the development of coordination polymers, metal-organic frameworks (MOFs), and as intermediates in the synthesis of pharmacologically active compounds.[1][2]

The utility of these ligands is, however, intrinsically linked to their solubility. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3][4] In materials science, controlling the solubility of ligands is crucial for crystal growth and the formation of desired supramolecular structures. Therefore, a thorough understanding of the factors governing the solubility of 4'-methyl biphenyl dicarboxylate ligands is not just an academic exercise but a critical necessity for their practical application.

Theoretical Framework: Unraveling the Determinants of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, starting point for predicting solubility. For 4'-methyl biphenyl dicarboxylate ligands, several key factors come into play:

  • Molecular Structure and Polarity: The biphenyl core is inherently non-polar and hydrophobic.[5][6] The presence of two carboxylate groups (-COOH) or their ester derivatives (-COOR) introduces polar functionalities. The overall polarity of the molecule, and thus its solubility, will depend on the balance between the non-polar biphenyl scaffold and the polar carboxylate groups. The 4'-methyl group, being a non-polar substituent, generally decreases water solubility.[7]

  • Intermolecular Forces: The ability of the ligand to form strong intermolecular interactions with solvent molecules is a primary driver of solubility. For the dicarboxylic acid form, hydrogen bonding between the carboxylic acid protons and polar solvents like water or alcohols can enhance solubility. In the case of dicarboxylate esters, dipole-dipole interactions with polar aprotic solvents become more significant. The rigid, aromatic backbone can lead to strong π-π stacking interactions between ligand molecules, which can favor the solid state and decrease solubility.[8]

  • Solvent Properties: The choice of solvent is critical.[9] Polar protic solvents (e.g., water, methanol) can interact with the carboxylate groups through hydrogen bonding. Polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)) are effective at solvating polar functional groups and are often good solvents for these types of ligands.[10][11] Non-polar solvents (e.g., hexane, toluene) are generally poor solvents for the dicarboxylic acid form but may have some utility for the less polar ester derivatives.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[6][7] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

  • pH (for dicarboxylic acids): The solubility of 4'-methyl biphenyl dicarboxylic acid is highly dependent on the pH of the aqueous solution.[12] In acidic conditions (low pH), the carboxylic acid groups will be protonated (-COOH), and the molecule will be less soluble in water. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylate anions (-COO⁻), significantly increasing the aqueous solubility due to the formation of ion-dipole interactions with water molecules.[12][13]

Solubility Profile of 4'-Methyl Biphenyl Dicarboxylate Ligands and Related Compounds

While specific, comprehensive solubility data for all 4'-methyl biphenyl dicarboxylate ligands is not extensively available in public literature, we can infer their likely behavior based on data for structurally similar compounds.

Compound/Ligand FamilySolventSolubilityReference
Dimethyl biphenyl-4,4'-dicarboxylate DMSO~0.25 mg/mL[10]
Dimethylformamide (DMF)~1 mg/mL[10]
Aqueous solutionsSparingly soluble[10]
4'-Methylbiphenyl-2-carboxylic acid DMSOSoluble[14]
MethanolSoluble[14]
Toluene or BenzeneCrystallizable from[14]
Methyl 4'-methylbiphenyl-2-carboxylate Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[11][15]
WaterInsoluble[15]
Biphenyl WaterSparingly soluble[6]
Organic solvents (e.g., alcohol, ether, benzene, methanol)Soluble[5]
Biphenyl Dimethyl Dicarboxylate (BDD) WaterExtremely low solubility[3]
N,N'-dimethylacetamide (DMA)/alcohol/water cosolvent systemsEffective solubilization[3]
Cremophor EL/DMA/alcohol cosolvent systemsEffective solubilization[3]

Key Insights from the Data:

  • The ester forms (dimethyl esters) tend to be soluble in polar aprotic organic solvents like DMSO and DMF.[10][11]

  • The carboxylic acid forms are soluble in polar organic solvents like methanol and DMSO.[14]

  • Aqueous solubility for both the acid and ester forms is generally low, a common characteristic of biphenyl-based compounds.[3][6][10]

  • The use of cosolvents can significantly enhance the solubility of these ligands in aqueous systems.[3]

Experimental Determination of Solubility: A Step-by-Step Guide

For researchers working with novel 4'-methyl biphenyl dicarboxylate ligands, experimental determination of their solubility is a critical step. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12]

The Shake-Flask Method: A Protocol for Equilibrium Solubility Determination

This protocol outlines the steps for determining the solubility of a 4'-methyl biphenyl dicarboxylate ligand in a given solvent at a specific temperature.

Materials and Equipment:

  • The 4'-methyl biphenyl dicarboxylate ligand of interest (solid)

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification A Add excess solid ligand to a vial B Add a known volume of solvent A->B C Seal the vial and place in a constant temperature shaker B->C D Equilibrate for a set period (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove undissolved solid F->G H Dilute the filtered sample with a known volume of solvent G->H I Analyze the diluted sample by HPLC H->I K Determine the concentration of the ligand in the diluted sample I->K J Prepare a calibration curve with known concentrations of the ligand J->K L Calculate the original solubility K->L

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:

  • Preparation: Add an excess amount of the solid 4'-methyl biphenyl dicarboxylate ligand to a clean, dry vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a constant temperature shaker. The temperature should be controlled to the desired experimental condition. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated.

  • Sampling: After equilibration, remove the vial from the shaker and allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with a known volume of the solvent. The dilution factor should be chosen to bring the concentration of the ligand within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved ligand.

  • Quantification: Prepare a calibration curve by analyzing a series of standard solutions of the ligand with known concentrations. Use the calibration curve to determine the concentration of the ligand in the diluted sample.

  • Calculation: Calculate the solubility of the ligand in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution reaches equilibrium at saturation.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

  • Equilibration Time: A sufficient equilibration time is necessary to ensure that the dissolution process has reached a steady state.

  • Filtration: Filtration is critical to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility.

  • HPLC Analysis: HPLC is a sensitive and accurate method for quantifying the concentration of the dissolved ligand, even at low concentrations.

Practical Implications and Applications

The solubility data of 4'-methyl biphenyl dicarboxylate ligands directly impacts their application in various fields:

  • Drug Development: For ligands intended as or for the synthesis of active pharmaceutical ingredients (APIs), understanding their aqueous solubility is paramount.[4] Low solubility can necessitate the use of formulation strategies such as the preparation of solid dispersions or self-microemulsifying drug delivery systems (SMEDDS) to enhance bioavailability.[4]

  • Materials Science and Crystal Engineering: In the synthesis of MOFs and coordination polymers, the solubility of the ligand in the reaction solvent influences the nucleation and growth of crystals.[1][16] Controlling the solubility can allow for the formation of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis.

  • Chemical Synthesis: As intermediates in organic synthesis, the solubility of these ligands in various organic solvents dictates the choice of reaction conditions and purification methods.[14][17] For example, a ligand that is soluble in a reaction solvent but sparingly soluble in a different solvent can be purified by precipitation or recrystallization.

Conclusion

The solubility of 4'-methyl biphenyl dicarboxylate ligands is a critical parameter that governs their utility in a wide range of scientific applications. While a comprehensive database of their solubility in all possible solvents is not yet established, a strong understanding of the underlying principles of solubility, coupled with robust experimental determination methods, provides researchers with the necessary tools to effectively work with these compounds. By considering the interplay of molecular structure, intermolecular forces, and solvent properties, scientists can make informed decisions regarding solvent selection, reaction conditions, and formulation strategies, ultimately unlocking the full potential of this versatile class of ligands.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • 4'-Methylbiphenyl-2-carboxylic acid CAS#: 7148-03-0 - ChemicalBook.
  • Dimethyl biphenyl-4,4'-dicarboxylate - PRODUCT INFORMATION.
  • 3-Methylbiphenyl - Solubility of Things.
  • Solubilization of Biphenyl Dimethyl Dicarboxylate by Cosolvency - PubMed.
  • Methyl 4'-methylbiphenyl-2-carboxylate | CAS:114772-34-8 | High Purity - BioCrick.
  • Is Biphenyl soluble in Methanol class 11 chemistry CBSE - Vedantu. (2024, July 1).
  • Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide - Benchchem.
  • Biphenyl - Solubility of Things.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Methyl 4'-methylbiphenyl-2-carboxylate - ChemBK. (2024, April 9).
  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory - ResearchGate. (2026, January 18).
  • Dimethyl 4,4'-biphenyldicarboxylate | C16H14O4 | CID 13099 - PubChem - NIH.
  • Dimethyl biphenyl-4,4'-dicarboxylate | Hepatoprotectant - MedchemExpress.com.
  • Volatile Organic Compounds – Biphenyl Thermodynamic Interactions - University of Johannesburg.
  • Design and Hepatoprotective Evaluation of Biphenyl Dimethyl Dicarboxylate (DDB) and Silymarin Solid Dispersion and Self-Micro Em - Life Science Journal. (2010, December 26).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - ChemicalBook.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry - ACS Publications. (2022, August 3).
  • An In-depth Technical Guide to 4-Methylbiphenyl - Benchchem.
  • WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents.
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Sources

Exploratory

Technical Guide: Thermal Stability & Structural Mechanistics of Methyl-Functionalized Biphenyl Dicarboxylic Acids

dmbpdc) and Isomers Executive Summary This technical guide provides a comprehensive analysis of the thermal and structural stability of methyl-functionalized biphenyl dicarboxylic acids, with a specific focus on 2,2'-dim...

Author: BenchChem Technical Support Team. Date: March 2026


dmbpdc) and Isomers

Executive Summary

This technical guide provides a comprehensive analysis of the thermal and structural stability of methyl-functionalized biphenyl dicarboxylic acids, with a specific focus on 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid (


dmbpdc) . Unlike their planar counterparts, these molecules exhibit restricted rotation (atropisomerism) due to steric hindrance at the ortho positions. This guide details the mechanistic impact of this torsion on thermal decomposition pathways, provides validated experimental protocols for stability assessment, and outlines their critical role as robust linkers in Reticular Chemistry (MOFs) and pharmaceutical co-crystal engineering.

Structural Mechanistics: The Ortho-Effect & Atropisomerism

The thermal stability of


dmbpdc cannot be understood without first addressing its conformational rigidity. In non-functionalized biphenyl-4,4'-dicarboxylic acid (

bpdc), the two phenyl rings possess a low rotational barrier, allowing for a dihedral angle that fluctuates between 30° and 45° in solution, or flattening to near 0° in solid-state packing to maximize

-

stacking.

However, the introduction of methyl groups at the 2,2' positions creates a massive steric penalty for planarity.

The Dihedral Lock

The van der Waals radius of a methyl group (~2.0 Å) clashes with the proton or substituent on the opposing ring. This forces the two phenyl rings into a twisted conformation with a dihedral angle typically between 60° and 90° .

  • Thermal Consequence: This twist disrupts extended

    
    -conjugation across the biphenyl core. While this slightly lowers the energy required for oxidative attack on the ring system, it significantly increases the solubility of the ligand and the hydrolytic stability of resulting Metal-Organic Frameworks (MOFs) by shielding metal clusters from water attack (hydrophobic shielding).
    
Visualization of Steric Hindrance

The following diagram illustrates the steric clash driving the torsional lock.

G Planar Planar Conformation (High Energy State) Steric Steric Clash (CH3 vs H/CH3) Planar->Steric Rotational Attempt Twisted Twisted Conformation (Stable State, ~90°) Steric->Twisted Relaxation Properties Properties: - No Pi-Pi Stacking - High Solubility - Axial Chirality Twisted->Properties Resultant Behavior

Figure 1: Logical flow of steric hindrance leading to the stable twisted conformation in 2,2'-substituted biphenyls.

Thermal Analysis Profile

The thermal decomposition of


dmbpdc occurs in distinct phases. Understanding these phases is critical for processing temperatures in MOF activation or polymer synthesis.
Decomposition Metrics (TGA Data)

The following data represents typical Thermogravimetric Analysis (TGA) values under


 atmosphere at a ramp rate of 5°C/min.
PhaseTemperature RangeMass LossEvent Description
I 30°C – 150°C< 1.0%Loss of surface moisture or residual solvent (if non-activated).
II 150°C – 320°C~0%Stable Region. The molecule retains structural integrity.
III 320°C – 360°COnsetDecarboxylation Onset. Cleavage of -COOH groups (

release).
IV > 400°C> 60%Full skeletal breakdown, methyl oxidation, and carbonization.
Failure Mechanism

The primary failure mode is decarboxylation , not the cleavage of the biphenyl bond. The bond dissociation energy (BDE) of the


 bond is significantly higher than that of the 

bond.
  • Note: In the presence of oxygen (Air TGA), the onset of decomposition shifts lower (approx. 280-300°C) due to the oxidation of the benzylic methyl groups to aldehydes or carboxylic acids, followed by rapid combustion.

Experimental Protocols

Protocol A: Synthesis via Hydrolysis (High Purity)

Most researchers acquire the dimethyl ester intermediate. This protocol ensures the generation of the high-purity free acid required for thermal testing.

Reagents:

  • Dimethyl 2,2'-dimethyl-4,4'-biphenyldicarboxylate (5.0 g)

  • THF (50 mL) / Methanol (50 mL)

  • NaOH (2M aqueous solution, 50 mL)

  • HCl (Concentrated)

Workflow:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture at 60°C.

  • Saponification: Add 2M NaOH dropwise. Reflux at 80°C for 12 hours. The solution should become clear.

  • Precipitation: Cool to room temperature. Remove organic solvents via rotary evaporation.[1]

  • Acidification: Acidify the remaining aqueous phase with conc. HCl to pH < 2. A white precipitate (

    
    dmbpdc) will form immediately.
    
  • Purification: Filter and wash copiously with water. Critical Step: Recrystallize from DMF/Ethanol to remove trapped salts which can catalyze early thermal degradation.

Protocol B: Thermal Stability Validation (TGA)

To generate reproducible thermal data, the "pan effect" and atmosphere must be controlled.

TGA_Protocol Step1 Sample Prep (3-5 mg, dried at 100°C) Step2 Pan Selection (Alumina for >400°C, Platinum for high sensitivity) Step1->Step2 Step3 Purge Cycle (N2 flow 50mL/min for 30 mins) Step2->Step3 Step4 Ramp Profile (10°C/min to 600°C) Step3->Step4 Step5 Data Derivative (Calculate DTG peak) Step4->Step5

Figure 2: Standardized TGA workflow for organic ligand stability assessment.

Application Context & References

Reticular Chemistry (MOFs)

dmbpdc is a privileged linker for UiO-67  and MIL-series  derivatives.
  • Stability Enhancement: The methyl groups prevent the "breathing" effect seen in some MOFs, creating a rigid, non-collapsible pore structure.

  • Hydrophobicity: The methyl lining of the pores increases the water stability of the framework by preventing hydrolysis of the metal-oxo clusters [1].

Pharmaceutical Co-crystals

In drug development,


dmbpdc serves as a co-former for active pharmaceutical ingredients (APIs). The twisted structure disrupts the planar packing of drugs, often enhancing the dissolution rate of poorly soluble compounds by preventing tight lattice formation [2].
References
  • Oxidative Ring-Opening of Aromatics & Biphenyl Stability Source: ACS Publications (Energy & Fuels) Context: Details the decarboxylation pathways of biphenyl carboxylic acids and the kinetic stability of the ring system. URL:[Link]

  • Structural and Thermal Investigations of Biphenyl-4,4'-dicarboxylates Source: ResearchGate / Journal of Thermal Analysis and Calorimetry Context: Provides comparative TGA/DSC curves for lanthanide complexes of biphenyl dicarboxylates, establishing baseline stability for the ligand family. URL:[Link]

  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate Source: ACS Sustainable Chemistry & Engineering Context: Describes the industrial-relevant synthesis via oxidation of dimethylbiphenyl, relevant for sourcing high-purity starting materials. URL:[Link]

  • PubChem Compound Summary: 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid Source: National Library of Medicine Context: Chemical and physical property database.[2] URL:[Link]

Sources

Foundational

The Electronic Properties of Methyl-Substituted Biphenyl Linkers: A Technical Guide for Advanced Molecular Design

The biphenyl motif is a cornerstone of modern molecular design, utilized extensively across medicinal chemistry, organic electronics, and materials science. However, its true utility is unlocked when researchers manipula...

Author: BenchChem Technical Support Team. Date: March 2026

The biphenyl motif is a cornerstone of modern molecular design, utilized extensively across medicinal chemistry, organic electronics, and materials science. However, its true utility is unlocked when researchers manipulate its torsional dynamics. By introducing methyl substitutions at the ortho positions of the biphenyl rings, scientists can actuate a "steric gate" that fundamentally alters the molecule's three-dimensional conformation and, consequently, its electronic landscape.

This whitepaper provides an in-depth mechanistic analysis of how methyl-substituted biphenyl linkers dictate electronic properties, offering actionable insights and self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Foundations: Steric Hindrance and -Conjugation

To understand the electronic properties of these linkers, one must first understand the causality between their physical geometry and orbital mechanics.

In an unsubstituted biphenyl system, the molecule seeks an energy minimum that balances two opposing forces: the stabilizing effect of


-conjugation (which favors a flat, coplanar geometry) and the destabilizing steric repulsion between the ortho-hydrogen atoms. In the gas phase, this results in a compromise—a twisted conformation with a dihedral angle of approximately 44.4°[1].

Introducing methyl groups at the 2, 2', 6, or 6' positions drastically disrupts this equilibrium. The van der Waals radius of a methyl group is significantly larger than that of a hydrogen atom. When placed in the ortho positions (e.g., in 2,2',6,6'-tetramethylbiphenyl), the severe steric clash forces the two phenyl rings to rotate away from each other to minimize strain, resulting in a nearly perpendicular (orthogonal) conformation with a dihedral angle approaching 90°[2][3].

This geometric shift is the primary causal driver of the linker's electronic properties. The orthogonal arrangement prevents the


 orbitals of the adjacent phenyl rings from overlapping. Without this overlap, the extended 

-conjugation is truncated, effectively decoupling the two aromatic systems[2].

G A Ortho-Methyl Substitution B Steric Hindrance (van der Waals overlap) A->B induces C Orthogonal Conformation (Dihedral Angle ~90°) B->C forces D Disruption of pz Orbital Overlap C->D causes E Truncated π-Conjugation D->E leads to F Widened HOMO-LUMO Gap & Electronic Decoupling E->F results in

Caption: Logical flow of steric-induced electronic decoupling in methyl-substituted biphenyls.

Quantitative Electronic Properties

Because the


-system is broken by the steric twist, electronic communication across the biphenyl linker is highly suppressed. This manifests in several critical, measurable phenomena:
  • Widened HOMO-LUMO Gap: The disruption of conjugation removes the energy stabilization usually provided by extended electron delocalization. Consequently, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) widens significantly[3].

  • Suppression of Charge Transfer: In donor-acceptor dyads, a highly twisted methyl-biphenyl bridge acts as a molecular insulator. It suppresses both

    
    - and 
    
    
    
    -transmission, preventing direct electronic coupling[3]. Charge transfer across this barrier must rely on slower super-exchange mechanisms or spin-orbit charge transfer intersystem crossing (SOCT-ISC)[2][4].
  • Optical Shifts: The widened energy gap results in a hypsochromic (blue) shift in UV-Vis absorption and emission spectra compared to planar analogs.

Table 1: Comparative Properties of Biphenyl Linkers
Linker TypeTypical Dihedral Angle

-Conjugation Status
HOMO-LUMO GapPrimary Application
Unsubstituted Biphenyl ~44° (Gas Phase)[1]Partial / ModerateModerateFlexible spacers, baseline fluorophores
Fluorene (Planar Control) 0° (Bridged)Full / ExtendedNarrowConductive molecular wires, OLEDs
Mono/Di-ortho-methyl Biphenyl 60° - 75°WeakWideTunable conformational probes
Tetramethyl Biphenyl ~90° (Orthogonal)[2]Truncated / DecoupledVery WideMolecular insulators, decoupled dyads

Applications in Drug Development and Materials Science

Drug Design: Conformational Locking

In medicinal chemistry, linkers are frequently used to lock small molecules or PROTACs into specific bioactive conformations to maximize target affinity. The steric bulk of methyl-substituted biphenyls serves as a precise geometric tool.

For example, during the development of Cdc25 phosphatase inhibitors, researchers utilized an unsubstituted biphenyl linker (torsional angle ~44°), which yielded a highly potent antiproliferative agent (IC50 = 0.7 µM)[5]. However, when ortho-methyl groups were introduced to the biphenyl rings, the resulting steric clash forced a perpendicular conformational minimum. This geometric restriction prevented the molecule from properly inserting into the enzyme's binding pocket, resulting in a greater than 10-fold loss of biological potency[5]. This demonstrates the critical importance of evaluating linker electronics and sterics concurrently during lead optimization.

G S1 Identify Target Binding Pocket Geometry S2 Synthesize Biphenyl Linker Library S1->S2 S3 Modulate Dihedral Angle (0 to 4 ortho-methyls) S2->S3 S4 In Vitro Assay (e.g., Cdc25 inhibition) S3->S4 test candidates S5 Correlate Potency with Conformational Minimum S4->S5 analyze data

Caption: Workflow for optimizing target affinity using conformationally restricted biphenyl linkers.

Materials Science: Decoupled Chromophores

In organic electronics, twisted biphenyls are utilized to intentionally decouple chromophores. In studies of singlet fission using porphyrin or pentacene dimers, a twisted methyl-substituted biphenyl bridge prevents direct


-conjugation[2][4]. This allows researchers to isolate and study intramolecular electron transfer and spin dynamics without the interference of a fully delocalized ground state, effectively using the linker as a highly controlled molecular insulator[3].

Experimental Workflows: Validating Electronic & Conformational States

To rigorously characterize the electronic properties of a novel methyl-substituted biphenyl linker, researchers must employ a self-validating, multi-modal protocol. Structural data must mathematically and physically corroborate the electronic data.

Step-by-Step Validation Protocol

Step 1: Structural Confirmation via X-Ray Crystallography

  • Action: Grow single crystals of the synthesized methyl-biphenyl derivative and perform X-ray diffraction (XRD).

  • Causality & Validation: XRD directly measures the solid-state dihedral angle. This establishes the structural baseline. If the angle is ~90°, you have successfully induced orthogonal steric hindrance.

Step 2: Optical Gap Determination via UV-Vis Spectroscopy

  • Action: Record the UV-Vis absorption spectra of the target molecule alongside a fully planar control (e.g., a fluorene-linked analog) in a non-polar solvent (to minimize solvatochromism).

  • Causality & Validation: The planar control provides the baseline for full

    
    -conjugation. The methyl-substituted target should exhibit a distinct hypsochromic (blue) shift. The energy difference between the onset of absorption for the two molecules quantifies the optical gap widening caused by the truncated conjugation.
    

Step 3: Electrochemical Profiling via Cyclic Voltammetry (CV)

  • Action: Measure the oxidation and reduction potentials using CV in an anhydrous solvent (e.g., dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte).

  • Causality & Validation: CV provides the electrochemical HOMO and LUMO levels. Because the orthogonal twist disrupts conjugation, the target molecule will be harder to oxidize (positive shift in oxidation potential) compared to the planar control.

  • The Self-Validating Check: The electrochemical gap calculated from CV must mathematically align with the optical gap derived from Step 2. If they correlate, the electronic decoupling is verified.

G P1 Synthesize Methyl-Biphenyl Derivatives P2 X-Ray Crystallography (Determine Dihedral Angle) P1->P2 P3 UV-Vis Spectroscopy (Measure Optical Gap) P1->P3 P4 Cyclic Voltammetry (Determine HOMO/LUMO) P1->P4 P5 Compare with Planar Analog (e.g., Fluorene) P2->P5 P3->P5 P4->P5 P6 Validate Electronic Decoupling P5->P6 cross-reference

Caption: Self-validating experimental protocol for characterizing electronic properties.

References

  • Source: kchem.
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: PMC / nih.
  • Substitution effects on the photoinduced excited state dynamics of perylenemonoimides in solution and thin films Source: ResearchGate URL
  • Simultaneous Suppression of pi- and sigma- Transmission in pi-Conjugated Molecules Source: Semantic Scholar URL

Sources

Exploratory

The 4'-Methyl Paradox: Steric and Electronic Modulation in Biphenyl Dicarboxylates

This guide is structured as a high-level technical whitepaper designed for researchers in organic chemistry and drug discovery. It addresses the specific structural and electronic nuances of the 4'-methyl group within th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers in organic chemistry and drug discovery. It addresses the specific structural and electronic nuances of the 4'-methyl group within the biphenyl-2,2'-dicarboxylate scaffold.

Executive Summary

In the design of atropisomeric drugs and metal-organic frameworks (MOFs), the biphenyl-2,2'-dicarboxylate scaffold is a canonical "hinge" motif. While the ortho (2, 2', 6, 6') substituents are the primary drivers of restricted rotation (atropisomerism), the 4'-methyl group plays a critical, often misunderstood role. Unlike ortho-substituents that provide direct steric locking, the 4'-methyl group exerts its influence through electronic modulation (hyperconjugation) and remote lipophilic bulk , affecting the central bond order and solubility profile without directly buttressing the pivot bond. This guide dissects these mechanisms and provides validated protocols for synthesis and kinetic characterization.[1]

Structural Dynamics & Mechanistic Insight

The Ortho vs. Para Dichotomy

To understand the 4'-methyl effect, one must first isolate the primary steric drivers. In a biphenyl-2,2'-dicarboxylate system:

  • Positions 2, 2': Occupied by carboxylate groups (-COOR).[2] These create the primary steric clash that prevents free rotation, generating the chiral axis.

  • Positions 6, 6': If unsubstituted (H), the rotational barrier is moderate (~18-22 kcal/mol). If substituted (e.g., -Me, -NO2), the barrier increases significantly (>30 kcal/mol), often locking the conformation at room temperature.

  • Positions 4, 4': The 4'-methyl group is para to the biaryl axis.

The "Remote" Steric Effect

Contrary to intuition, the 4'-methyl group does not provide direct steric hindrance to the rotation of the phenyl rings. It is too far removed from the pivot point (C1-C1'). However, it influences the system through two secondary mechanisms:

  • Electronic Barrier Modulation: The methyl group is a weak electron donor (Hammett

    
    ). By donating electron density into the 
    
    
    
    -system, it can slightly increase the double-bond character of the C1-C1' bond in the transition state (planar conformation), thereby raising the rotational energy barrier via an electronic, rather than steric, vector.
  • Solvation & Packing (The "Effective" Bulk): In crystallographic packing and active site docking, the 4'-methyl group increases the effective length of the molecule. This "remote bulk" is critical in MOF pore engineering (reducing pore aperture) and in drug design (filling hydrophobic pockets), even if it does not lock the axis itself.

Pathway Visualization

The following diagram illustrates the structural relationship and the distinct zones of influence.

BiphenylDynamics cluster_legend Interaction Types Core Biphenyl Core (C1-C1' Axis) Ortho Ortho-Substitution (2,2'-COOH) Core->Ortho Primary Steric Clash Para Para-Substitution (4,4'-Methyl) Core->Para Distal Position Barrier Rotational Barrier (ΔG‡) Ortho->Barrier Direct Interaction (Van der Waals) Para->Barrier Electronic Effect (+I / Hyperconjugation) App Application Outcome Para->App Lipophilicity (LogP) Crystal Packing Barrier->App Atropisomer Stability Direct Steric Direct Steric Electronic/Remote Electronic/Remote

Caption: Logical flow distinguishing the direct steric blockade of ortho-groups from the electronic/remote modulation of the 4'-methyl group.

Comparative Data: Rotational Barriers

The following table summarizes the impact of methyl substitution at various positions on the biphenyl-2,2'-dicarboxylate core. Note the minimal impact of the 4-position compared to the 6-position.

Substituent PatternPosition Relative to AxisMechanismApprox.[3][4]

(kcal/mol)
Half-life (

) at 25°C
Unsubstituted (2,2'-COOH) OrthoBase Sterics~19-21Minutes
6-Methyl (2,2'-COOH, 6-Me) Ortho (Buttressing)Direct Steric Lock> 28Years (Stable)
4-Methyl (2,2'-COOH, 4-Me) ParaElectronic (+I)~20-22Minutes/Hours
4,4'-Dimethyl (DDB Analogs) Para (Symmetric)Electronic/Symmetry~22-24Hours

Data synthesized from standard atropisomer kinetic studies [1][2].

Experimental Protocols

Synthesis of Dimethyl 4,4'-dimethylbiphenyl-2,2'-dicarboxylate

This protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling, optimized for sterically hindered substrates.

Reagents:

  • 2-Bromo-5-methylbenzoic acid methyl ester (Aryl Halide)

  • 2-Methoxycarbonyl-4-methylphenylboronic acid (Boronic Acid)

  • Catalyst:

    
     / SPhos (SPhos is critical for hindered biaryls)
    
  • Base:

    
     (anhydrous)
    
  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degassing: Charge a Schlenk flask with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (3.0 equiv), and SPhos (0.04 equiv). Evacuate and backfill with Argon (
    
    
    
    ).
  • Catalyst Addition: Add

    
     (0.02 equiv) under positive Argon pressure.
    
  • Solvation: Add degassed Toluene/Water mixture.

  • Reflux: Heat to 100°C for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Filter through Celite.[3] Wash with EtOAc.[3] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Point: The 4'-methyl group will appear as a singlet around


 2.40 ppm in 

H NMR. The key diagnostic for the restricted rotation is the anisochronicity of the methyl ester protons if a chiral shift reagent is used, or the separation of enantiomers via Chiral HPLC.
Racemization Kinetics (Barrier Determination)

To quantify the "hindrance" provided by the 4'-methyl group, you must measure the rate of racemization.

  • Isolation: Isolate a single enantiomer (P or M) using semi-prep Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Incubation: Dissolve the pure enantiomer in a high-boiling solvent (e.g., Decalin or Diglyme). Aliquot into sealed ampoules.

  • Thermal Stress: Heat ampoules at three distinct temperatures (e.g., 60°C, 80°C, 100°C) for varying time intervals.

  • Analysis: Quench samples on ice. Analyze enantiomeric excess (ee%) via analytical Chiral HPLC.

  • Calculation: Plot

    
     vs. time (
    
    
    
    ) to obtain the rate constant
    
    
    . Use the Eyring equation to calculate
    
    
    .

Applications in MOFs and Pharma[5]

MOF Linker Engineering

In Metal-Organic Frameworks, the "4'-methyl" (often referred to as methyl-functionalized BPDC) is used not to stop rotation, but to crowd the pore environment .

  • Effect: Introduction of methyl groups at the 4/4' positions of the biphenyl dicarboxylate linker reduces the effective pore aperture size.

  • Result: This increases the selectivity for gas separation (e.g.,

    
    ) by creating a tighter fit for the guest molecule, a phenomenon known as "kinetic sieving" [3].
    
Pharmaceutical Relevance (DDB)

In drugs like Dimethyl Diphenyl Bicarboxylate (DDB) , the methyl groups (often at 4,4' or related positions depending on the specific analog) serve to:

  • Block Metabolism: The para-methyl group blocks the metabolically vulnerable para-position from hydroxylation by Cytochrome P450 enzymes.

  • Solubility: Increases lipophilicity (

    
    ), improving membrane permeability compared to the unsubstituted dicarboxylate.
    

Visualization of Synthesis Logic

SynthesisWorkflow Start Start: 2-Bromo-5-methyl- benzoate Coupling Suzuki-Miyaura Coupling (Pd2(dba)3 / SPhos) Start->Coupling + Boronic Acid + Base, 100°C Intermediate Crude Biaryl (Racemic) Coupling->Intermediate Workup Resolution Chiral HPLC Resolution (Chiralpak AD-H) Intermediate->Resolution Separation Product Enantiopure 4,4'-Dimethyl-Biphenyl-2,2'-Dicarboxylate Resolution->Product Collection

Caption: Step-by-step workflow for isolating the enantiopure 4'-methyl substituted biphenyl scaffold.

References

  • Rotational Barriers of Biphenyl Derivatives Source: Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing.[3][5] URL:[Link]

  • Steric Hindrance and Atropisomerism in Biphenyls Source: Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. URL:[Link]

  • Methyl-Functionalized Biphenyl MOFs Source: He, Y., et al. (2012). "Methane Storage in Metal–Organic Frameworks." Chem. Soc. Rev. (Context on steric pore engineering). URL:[Link]

  • DDB (Dimethyl Diphenyl Bicarboxylate) Pharmacology Source: "Dimethyl 4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) analogs." Chem. Pharm.[3] Bull. URL:[Link]

Sources

Foundational

literature review of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid derivatives

Advanced Ligand Design for MOFs and Supramolecular Architectures Part 1: Executive Technical Synthesis 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS: 1046151-11-4), often abbreviated as H₂mbpdc or H₂L , represents...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Ligand Design for MOFs and Supramolecular Architectures

Part 1: Executive Technical Synthesis

4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS: 1046151-11-4), often abbreviated as H₂mbpdc or H₂L , represents a critical class of "bent" dicarboxylate linkers. Unlike the linear terephthalic acid (1,4-BDC) widely used in MOF-5 or UiO-66, this ligand introduces a structural kink and reduced symmetry due to the 3,5-substitution pattern and the biphenyl torsion angle.

For the drug development professional, this molecule bridges two worlds:

  • Materials Science: It serves as a rigid, V-shaped building block for Metal-Organic Frameworks (MOFs) used in biosensing (e.g., Fe³⁺ detection) and drug delivery vectors.

  • Medicinal Chemistry: The biphenyl core is a "privileged scaffold" found in NSAIDs (Diflunisal) and Angiotensin II receptor antagonists, making this ligand a relevant intermediate for structure-activity relationship (SAR) studies.

Part 2: Chemical Identity & Core Properties[1][2][3][4]
PropertySpecification
IUPAC Name 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid
CAS Number 1046151-11-4
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Geometry V-shaped / Bent (approx. 120° bite angle)
pKa (Calc.) ~3.5 (COOH 1), ~4.2 (COOH 2)
Solubility Soluble in DMSO, DMF, DMAc; Insoluble in water/acid
Part 3: Synthetic Methodology (Self-Validating Protocol)

The synthesis of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid relies on the Suzuki-Miyaura Cross-Coupling reaction. This pathway is chosen for its high tolerance of functional groups and regiospecificity.

Mechanism & Workflow

The synthesis involves coupling a phenylboronic acid derivative with a halogenated isophthalate, followed by ester hydrolysis.

SynthesisWorkflow Start Precursors: Dimethyl 5-bromoisophthalate + 4-Methylphenylboronic acid Catalyst Catalytic Cycle: Pd(PPh3)4 (3-5 mol%) Base: K2CO3 or Cs2CO3 Start->Catalyst Solv: 1,4-Dioxane/H2O Intermediate Intermediate: Dimethyl 4'-methyl-[1,1'-biphenyl] -3,5-dicarboxylate Catalyst->Intermediate 90°C, 24h Hydrolysis Hydrolysis: NaOH / THF / H2O Reflux 12h Intermediate->Hydrolysis Deprotection Product Final Product: 4'-methyl-[1,1'-biphenyl] -3,5-dicarboxylic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Step-wise synthetic pathway utilizing Suzuki-Miyaura coupling logic.

Detailed Experimental Protocol

Phase 1: Cross-Coupling (Ester Formation)

  • Reagents: Charge a 250 mL Schlenk flask with:

    • Dimethyl 5-bromoisophthalate (1.0 eq, 10 mmol)

    • 4-Methylphenylboronic acid (1.2 eq, 12 mmol)

    • Potassium Carbonate (

      
      ) (3.0 eq, 30 mmol)
      
    • Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (0.05 eq).
      
  • Solvent: Add degassed 1,4-dioxane (60 mL) and distilled water (15 mL).

  • Reaction: Reflux at 90–100°C under an inert Nitrogen (

    
    ) atmosphere for 24 hours. Causality: The inert atmosphere prevents oxidation of the Pd(0) catalyst, ensuring the catalytic cycle persists.
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Extract with Ethyl Acetate (

    
     mL) and wash with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient) yields the diester intermediate.

Phase 2: Hydrolysis (Acid Generation)

  • Dissolve the diester in THF/Water (1:1 v/v).

  • Add NaOH (5.0 eq) and reflux for 12 hours.

  • Critical Step: Cool the solution and acidify with 2M HCl to pH

    
     1–2. The carboxylic acid will precipitate as a white solid.
    
  • Validation: Filter, wash with cold water, and dry. Purity check via

    
    H NMR (DMSO-d
    
    
    
    ). Look for the disappearance of the methyl ester singlet at
    
    
    3.9 ppm.
Part 4: MOF Engineering & Applications[1][5][6][7]

The primary utility of this ligand lies in its ability to form Coordination Polymers (CPs) and MOFs . Its bent angle prevents the formation of simple cubic lattices, often leading to interpenetrated networks or helical channels.

Case Study: Luminescent Lanthanide Sensors

Lanthanide MOFs (Ln-MOFs) utilizing this ligand exhibit "antenna effects" where the biphenyl core absorbs UV light and transfers energy to the Ln ions (Eu


, Tb

), resulting in intense luminescence.

Protocol: Solvothermal Synthesis of [Eu(L)


(H$_2$O)] 
  • Mix: Eu(NO

    
    )
    
    
    
    ·6H
    
    
    O (0.1 mmol) and Ligand (0.15 mmol).
  • Solvent: DMF/H

    
    O (10 mL, 3:1 ratio).
    
  • Conditions: Seal in a Teflon-lined autoclave; heat at 120°C for 3 days.

  • Cooling: Slow cooling (5°C/h) promotes single-crystal growth.

Sensing Mechanism (Fe


 Detection): 
The fluorescence of these MOFs is often quenched selectively by Fe

ions. This is a competitive absorption mechanism where Fe

absorbs the excitation energy, preventing ligand-to-metal charge transfer (LMCT).

SensingMechanism UV Excitation Source (UV Light) Ligand Ligand Antenna (Biphenyl Core) UV->Ligand Energy Absorption Metal Lanthanide Ion (Eu3+ / Tb3+) Ligand->Metal Energy Transfer (ET) Emission Visible Luminescence (Red/Green) Metal->Emission Radiative Decay Fe3 Analyte: Fe3+ (Quencher) Fe3->Ligand Competitive Absorption (Quenching)

Figure 2: The "Antenna Effect" and quenching mechanism in biosensing applications.

Part 5: Biological & Pharmaceutical Relevance[1][2][3][8][9][10][11]

While primarily a materials linker, the 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid structure holds significant relevance for medicinal chemists.

  • Privileged Scaffold: The biphenyl dicarboxylate motif mimics the structure of Pamoic acid and other counter-ions used to stabilize amine-containing drugs.

  • Drug Delivery Vehicles: MOFs constructed from this ligand (e.g., Zr-based variants) are explored as carriers for anticancer drugs (like Doxorubicin). The high porosity allows drug loading, while the pH-sensitive coordination bonds allow release in the acidic tumor microenvironment.

  • Toxicity Profile: Biphenyl dicarboxylic acids are generally less toxic than simple benzene analogs, but solubility is a limiting factor. In MOF form, the toxicity is dictated by the metal node (e.g., Zr and Fe are preferred over Cd or Pb for bio-applications).

Part 6: References
  • Synthesis of Biphenyl Derivatives:

    • Title: A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.[1]

    • Source: BenchChem.[1][2]

  • MOF Structural Diversity:

    • Title: Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid.[3][4]

    • Source: CrystEngComm (RSC Publishing).

    • URL:[Link]

  • Luminescent Sensing Applications:

    • Title: Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+.

    • Source: Dalton Transactions.

    • URL:[Link]

  • Fluorinated MOF Variants:

    • Title: Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).[5]

    • Source: RSC Advances.

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Activation Protocols for MOFs utilizing[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

Introduction & Mechanistic Insights The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (hereafter referred to as 4'-Me-H2BPDC ) is a highly versatile, V-shaped, asymmetric dicarboxylate ligand. Structurally, it features a biphenyl core with two carboxylic acid groups at the 3 and 5 positions of one ring, creating a ~120° coordination angle, and a methyl group at the 4' position of the opposite ring.

This specific functionalization is not merely structural; it dictates the physicochemical behavior of the resulting framework:

  • Steric Shielding & Hydrolytic Stability: The hydrophobic 4'-methyl group acts as an umbrella, sterically shielding the vulnerable metal-oxo secondary building units (SBUs) from nucleophilic attack by water molecules.

  • Enhanced Gas Adsorption: For gas storage applications, the methyl group increases the polarizability of the pore surface, significantly enhancing the isosteric heat of adsorption for non-polar gases like CH₄ and CO₂ via augmented van der Waals interactions .

  • Luminescence Optimization: In Lanthanide-based MOFs (Ln-MOFs), the hydrophobic nature of the methyl group helps exclude solvent water molecules from the primary coordination sphere of the Ln³⁺ ions. This suppresses non-radiative multiphonon relaxation caused by O-H oscillators, drastically improving quantum yields .

Materials and Reagents

To ensure high reproducibility and self-validation, all reagents must be of analytical grade.

  • Organic Ligand: [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (>98% purity).

  • Metal Precursors: Zn(NO₃)₂·6H₂O (for porous networks), Eu(NO₃)₃·6H₂O (for luminescent sensors).

  • Solvents: N,N-Diethylformamide (DEF), N,N-Dimethylformamide (DMF), Absolute Ethanol (EtOH), Anhydrous Acetone.

  • Modulators: Glacial Acetic Acid, Trifluoroacetic acid (TFA). Causality Note: Modulators are monotopic acids that compete with the ligand for metal coordination. They slow down the nucleation rate, allowing defects to heal and promoting the growth of large, high-quality single crystals rather than amorphous kinetic products.

Experimental Protocols

Protocol A: Solvothermal Synthesis of High-Porosity Zn-MeBPDC

This protocol targets the formation of a highly porous rht-topology framework suitable for carbon capture .

Step-by-Step Methodology:

  • Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of 4'-Me-H2BPDC and 0.3 mmol of Zn(NO₃)₂·6H₂O in a solvent mixture of DEF/EtOH/H₂O (v/v/v = 4:1:1, 10 mL total).

    • Mechanistic Insight: DEF is chosen over DMF because it hydrolyzes more slowly at elevated temperatures, releasing diethylamine at a controlled rate. This ensures gradual deprotonation of the ligand, favoring thermodynamic crystal growth.

  • Modulation: Add 0.5 mL of Glacial Acetic Acid to the mixture.

  • Homogenization: Sonicate the vial for 15 minutes until the solution is optically clear.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 100°C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5°C/hour. Self-Validation: Rapid cooling induces thermal shock, leading to crystal fracturing. Slow cooling ensures intact, diffraction-quality crystals.

  • Harvesting: Decant the mother liquor and wash the colorless octahedral crystals three times with fresh DEF.

Protocol B: Activation via Supercritical CO₂ (scCO₂)

Direct evaporation of solvents with high surface tension (like DMF or water) exerts immense capillary forces (up to 30 MPa) on the pore walls, often causing the MOF to collapse. scCO₂ activation circumvents the liquid-gas phase boundary entirely.

Step-by-Step Methodology:

  • Solvent Exchange: Immerse the synthesized Zn-MeBPDC crystals in anhydrous acetone. Replace the acetone twice daily for 3 days to completely remove DEF from the pores.

  • scCO₂ Processing: Transfer the acetone-solvated crystals to a supercritical critical point dryer.

  • Purging: Flush the chamber with liquid CO₂ at 10°C for 2 hours to exchange the acetone with liquid CO₂.

  • Supercritical Transition: Raise the chamber temperature to 40°C and pressure to 100 bar, taking the CO₂ past its critical point (31.1°C, 73.9 bar).

  • Venting: Slowly vent the supercritical CO₂ gas over 4 hours to yield the fully activated, pristine MOF.

Protocol C: Synthesis of Luminescent Eu-MeBPDC

This protocol generates a 2D/3D coordination polymer for chemical sensing .

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.05 mmol of 4'-Me-H2BPDC and 0.05 mmol of Eu(NO₃)₃·6H₂O in 5 mL of DMF and 2 mL of H₂O.

  • Reaction: Heat the mixture in a Teflon-lined stainless steel autoclave at 120°C for 48 hours.

  • Quality Control (QC) Check: Upon cooling and washing with DMF, place the vial under a 254 nm UV lamp. Self-Validation: The crystals must emit a brilliant, characteristic red glow (⁵D₀ → ⁷F₂ transition). If the emission is weak, it indicates incomplete coordination or excessive water quenching, requiring optimization of the DMF:H₂O ratio.

Quantitative Data Presentation

The structural versatility of the biphenyl-3,5-dicarboxylate core allows for the synthesis of various topologies depending on the metal node used.

MOF SystemMetal Node SBUNetwork TopologyBET Surface Area (m²/g)Pore Volume (cm³/g)Primary Application
Zn-MeBPDC Zn₄O(COO)₆rht (3D)~3,2501.31CH₄ / CO₂ Storage
Cu-MeBPDC Cu₂(COO)₄tbo (3D)~2,8001.15Gas Separation
Eu-MeBPDC Eu(COO)₃sql (2D)~4500.22Luminescent Sensing
Cd-MeBPDC Cd₂(COO)₄fsc (3D)~6200.28Photocatalysis

Table 1: Comparative physicochemical properties of MOFs synthesized using the 4'-Me-H2BPDC ligand.

Process and Mechanistic Visualizations

Synthesis and Activation Workflow

The following diagram illustrates the critical path for synthesizing and activating high-porosity Me-BPDC MOFs, highlighting the mandatory quality control gates.

MOF_Synthesis A Ligand & Metal Precursor 4'-Me-H2BPDC + Zn(NO3)2 C Ultrasonication (Dissolution & Homogenization) A->C B Solvent & Modulator DEF + Acetic Acid B->C D Solvothermal Synthesis (100°C, 72h) C->D Heat E QC Check: PXRD (Verify Crystallinity) D->E Isothermal Cooling E->B Fail (Amorphous) F Solvent Exchange (DEF → Acetone, 3 days) E->F Pass G Supercritical CO2 Activation (Avoid Pore Collapse) F->G H Activated Me-BPDC MOF (Ready for Application) G->H

Caption: Workflow for the solvothermal synthesis and activation of Me-BPDC MOFs.

Luminescence Mechanism (Antenna Effect)

In Lanthanide-based frameworks, the 4'-Me-H2BPDC ligand acts as a light-harvesting "antenna". The diagram below maps the energy transfer pathway from the ligand to the metal center.

Luminescence_Mechanism S0 Ligand S0 (Ground) S1 Ligand S1 (Excited) S0->S1 UV Abs T1 Ligand T1 (Triplet) S1->T1 ISC T1->S0 Non-Radiative Loss Ln_Exc Ln3+ Exc (e.g., 5D0) T1->Ln_Exc Energy Transfer Ln_Gnd Ln3+ Gnd (e.g., 7F2) Ln_Exc->Ln_Gnd Radiative Emission

Caption: Antenna effect mechanism in Lanthanide-MeBPDC MOFs showing energy transfer pathways.

Troubleshooting & Best Practices

  • Symptom: The product is a fine, amorphous powder rather than distinct crystals.

    • Causality: The rate of coordination polymer nucleation is outpacing crystal growth.

    • Solution: Increase the concentration of the modulator (Acetic Acid or TFA). The modulator will cap the growing SBU clusters, slowing down the reaction kinetics and allowing ordered crystalline lattices to form.

  • Symptom: Gas adsorption isotherms show significantly lower uptake than theoretical calculations.

    • Causality: Incomplete activation. Residual solvent molecules are blocking the pores, or the framework collapsed during thermal vacuum drying due to capillary stress.

    • Solution: Ensure the solvent exchange step with acetone is thorough (minimum 3 days with frequent solvent replacement). Transition exclusively to supercritical CO₂ activation to preserve the delicate structural integrity of the rht or tbo topologies.

References

  • Exploring the Chemical Space of Metal–Organic Frameworks with rht Topology for High Capacity Hydrogen Storage. The Journal of Physical Chemistry C, ACS Publications. URL: [Link]

  • Mechanistic Advances of Metal−Organic Frameworks Assisted Chemical Sensors. ACS Sensors, ACS Publications. URL:[Link]

  • Carbon Dioxide Capture: Prospects for New Materials. Angewandte Chemie International Edition, Wiley Online Library. URL:[Link]

  • Tuning topological and dimensional versatility from 1D to 3D of Zn/Cd luminescent biphenyl-3,5-dicarboxylate coordination polymers by ancillary ligand. ResearchGate. URL: [Link]

Application

Application Note: Solvothermal Synthesis and Activation Protocols for 4'-Methyl Biphenyl MOFs

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide Executive Summary This application note delineates the robust solvothermal synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary

This application note delineates the robust solvothermal synthesis and post-synthetic activation of Metal-Organic Frameworks (MOFs) utilizing 4'-methyl biphenyl-based linkers. Designed for professionals in advanced materials and pharmacology, this guide bridges the gap between fundamental coordination chemistry and practical drug delivery applications, providing a self-validating workflow for synthesizing highly crystalline, porous carriers.

Mechanistic Rationale: Why 4'-Methyl Biphenyl Linkers?

In the design of MOFs for drug delivery and heterogeneous catalysis, the organic linker dictates the internal microenvironment of the pores. The strategic selection of a 4'-methyl biphenyl moiety (e.g., 4'-methylbiphenyl-3,5-dicarboxylic acid or methyl-functionalized biphenyl-4,4'-dicarboxylic acid) provides two distinct advantages:

  • Steric Shielding and Rigidity: The introduction of methyl groups on biphenyl linkers significantly increases the structural rigidity and steric hindrance of the resulting MOF[1]. This steric bulk physically blocks nucleophilic attack (such as hydrolysis by water molecules) on the metal-oxo clusters, exponentially increasing the framework's stability in physiological fluids.

  • Hydrophobic Pore Tuning: Monocarboxylic and dicarboxylic acids featuring the 4'-methylbiphenyl core have been demonstrated to successfully coordinate with high-valence metals (like Zr(IV) and Nb(V)) to form highly stable polyoxo clusters and porous networks[2]. The resulting hydrophobic pore environment is thermodynamically favorable for encapsulating poorly water-soluble Active Pharmaceutical Ingredients (APIs), driving high loading capacities via van der Waals interactions.

Materials and Reagents
Reagent / MaterialRole in SynthesisPurity / Grade
Zirconium(IV) Chloride (ZrCl₄) Metal Node Precursor≥99.9% (Trace metals basis)
4'-Methylbiphenyl Dicarboxylic Acid Organic Linker≥98.0% (HPLC)
N,N-Dimethylformamide (DMF) Primary SolventAnhydrous, 99.8%
Trifluoroacetic Acid (TFA) Crystallization ModulatorReagent Grade, 99%
Acetone Exchange SolventAnhydrous, ≥99.5%
Self-Validating Solvothermal Synthesis Protocol

The following protocol describes the modulated solvothermal synthesis of a Zr-based 4'-methyl biphenyl MOF. For Zr-based systems, solvothermal synthesis utilizing modulators is critical for achieving high crystallinity and porosity[3]. Standard solvothermal protocols typically employ DMF as the solvent and require controlled heating in a Teflon-lined autoclave[4].

Phase 1: Pre-Reaction Assembly and Modulation
  • Dissolution: In a 20 mL glass scintillation vial, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of the 4'-methyl biphenyl dicarboxylic acid linker in 10 mL of anhydrous DMF.

    • Causality: DMF is selected because it undergoes partial thermal degradation at elevated temperatures to yield dimethylamine. This acts as a slow-release base, gradually deprotonating the linker and preventing rapid, uncontrolled precipitation[4].

  • Modulator Addition: Add 1.5 mL of TFA to the solution. Sonicate for 10 minutes.

    • Causality: TFA acts as a competitive modulator. By temporarily capping the Zr(IV) sites, TFA slows the coordination kinetics, shifting the reaction to a thermodynamic regime. This minimizes lattice defects and promotes the growth of large, single-crystalline domains.

    • Self-Validation (QC Check 1): Inspect the vial against a light source. The solution must be optically clear. Any premature turbidity indicates uncontrolled polymerization; if observed, discard and prepare a fresh batch with an increased TFA ratio.

Phase 2: Solvothermal Crystallization
  • Heating: Transfer the clear solution to a Teflon-lined stainless-steel autoclave. Seal and heat in an isothermal oven at 120 °C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 1 °C/min.

    • Causality: Rapid thermal quenching induces internal mechanical stress, leading to micro-fracturing of the MOF crystals and a subsequent loss of active surface area.

Phase 3: Post-Synthetic Activation
  • Solvent Exchange: Decant the mother liquor. Wash the crystalline powder with fresh DMF (3 × 10 mL) to remove unreacted linker. Follow with anhydrous acetone washes (5 × 10 mL over 3 days), replacing the solvent every 12 hours.

    • Self-Validation (QC Check 2): Analyze the final acetone wash via UV-Vis spectroscopy. The absence of an absorption peak at ~280 nm confirms the complete removal of residual DMF and unreacted linker.

  • Supercritical CO₂ (scCO₂) Drying: Transfer the acetone-solvated MOF to a critical point dryer. Flush with liquid CO₂ at 10 °C for 2 hours, then raise the temperature to 40 °C and pressure to 100 bar to transition to the supercritical phase. Slowly vent the CO₂ over 1 hour.

    • Causality: Direct vacuum drying of solvent-laden MOFs creates massive capillary forces at the liquid-gas interface, which can collapse the delicate pore architecture. scCO₂ bypasses the liquid-gas boundary entirely, preserving the framework's ultra-high surface area.

Quantitative Characterization Metrics

To ensure batch-to-batch reproducibility, the synthesized MOF must meet the following analytical benchmarks:

ParameterExpected RangeAnalytical MethodSignificance in Drug Development
BET Surface Area 2,100 - 2,400 m²/gN₂ Isotherm (77 K)Validates complete solvent removal and pore integrity.
Pore Volume 0.85 - 0.92 cm³/gDFT Pore Size DistributionConfirms volumetric capacity for high API loading.
Thermal Stability Up to 350 °CTGA (Air, 5 °C/min)Ensures stability during high-temperature formulation steps.
Particle Size 150 - 300 nmDLS / SEMOptimal size range for cellular endocytosis and circulation.
Visualizations

SynthesisWorkflow A Precursors ZrCl4 + Linker B Modulation DMF + TFA A->B Dissolve C Solvothermal 120°C, 48h B->C Heat D Washing Acetone Exchange C->D Decant E Activation scCO2 Drying D->E Purify

Fig 1: Solvothermal synthesis and activation workflow for 4'-methyl biphenyl MOFs.

ApplicationPathway MOF Activated MOF Carrier Load Pore Encapsulation MOF->Load API Hydrophobic API API->Load Admin In Vivo Transport Load->Admin Formulate Cell Cellular Endocytosis Admin->Cell Target Release Targeted API Release Cell->Release pH Trigger

Fig 2: Pharmacological signaling and targeted API release pathway via MOF carriers.

References
  • Andriotou, D., et al. "Structural Variety of Niobium(V) Polyoxo Clusters Obtained from the Reaction with Aromatic Monocarboxylic Acids." Chemistry–A European Journal (2022). Source: researchgate.net. 2

  • Yuan, S. "DEVELOPING A SYNTHETIC TOOLKIT FOR MULTI-COMPONENT METAL–ORGANIC FRAMEWORKS." Texas A&M University Dissertation (2016). Source: tamu.edu.1

  • Manna, K., et al. "Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation." Journal of the American Chemical Society (2015). Source: acs.org. 3

  • "UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction." RSC Advances (2025). Source: rsc.org. 4

Sources

Method

Application Note: Reticular Engineering with 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid

Executive Summary Reticular chemistry enables the precise assembly of molecular building blocks into predetermined, highly ordered crystalline frameworks[1]. Within the vast library of organic linkers, 120° bent dicarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reticular chemistry enables the precise assembly of molecular building blocks into predetermined, highly ordered crystalline frameworks[1]. Within the vast library of organic linkers, 120° bent dicarboxylic acids—specifically 5-substituted isophthalic acids—serve as highly privileged scaffolds for generating complex topologies.

This application note details the use of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂MBPDC) as a reticular linker. The integration of the bulky, highly lipophilic 4'-methylbiphenyl moiety at the 5-position of the isophthalate core imparts significant steric hindrance. When coordinated with transition metals, this linker suppresses dense framework interpenetration and drives the formation of highly hydrophobic pore environments. These properties make the resulting Metal-Organic Frameworks (MOFs) and discrete Metal-Organic Polyhedra (MOPs) exceptional candidates for hydrocarbon separation, volatile organic compound (VOC) capture, and the encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs).

Mechanistic Insights & Assembly Logic (E-E-A-T)

As an application scientist, it is critical to understand the geometric and thermodynamic causality behind framework assembly rather than treating synthesis as a black box. The structural fate of the assembly is strictly dictated by the geometry of the secondary building unit (SBU) and the organic linker.

Geometric Direction of the SBU

When H₂MBPDC is reacted with Cu(II) salts under solvothermal conditions, the preferred coordination geometry yields the classic dicopper tetracarboxylate paddlewheel SBU, [Cu₂(COO)₄][2]. This SBU acts as a 4-connected square-planar node. The combination of a 120° bent linker and a square-planar node geometrically restricts the system to two primary thermodynamic minima:

  • Discrete Metal-Organic Polyhedra (MOPs): Typically forming closed cuboctahedral cages composed of 12 paddlewheels and 24 linkers[3].

  • Extended 2D Kagome (kgm) Lattices: A dual-pore extended network consisting of hexagonal and triangular windows[4].

The Causality of Steric Bulk

While simpler isophthalates often form discrete MOPs, the extended steric bulk of the 4'-methylbiphenyl group heavily shifts the thermodynamic preference toward the extended 2D Kagome lattice. The bulky pendant groups project directly into the hexagonal channels of the Kagome net, preventing the interpenetration of adjacent 2D sheets and creating a densely packed, highly hydrophobic 1D channel system[4].

Solvothermal Causality

The choice of a N,N-dimethylformamide (DMF) and ethanol solvent mixture is not arbitrary. DMF acts as both the primary solvent and a latent base; at 80 °C, it undergoes slow thermal decomposition to yield dimethylamine. This gradual release of base slowly deprotonates the H₂MBPDC linker, ensuring that crystal nucleation is controlled and defect-free. Ethanol modulates the polarity of the mixture, ensuring the highly hydrophobic linker remains soluble during the early stages of assembly.

ReticularAssembly Linker 4'-Methyl-[1,1'-biphenyl] -3,5-dicarboxylic acid (120° Bent Linker) SBU Cu2(COO)4 Paddlewheel (Square Planar Node) Linker->SBU Solvothermal Coordination MOP Discrete MOP (Cuboctahedron) SBU->MOP High Dilution / Capping Ligands MOF 2D Kagome MOF (kgm topology) SBU->MOF Thermodynamic Extended Assembly

Caption: Logic of reticular assembly: 120° bent linkers and square planar nodes form MOPs or Kagome MOFs.

Experimental Protocols

The following protocols describe a self-validating system for synthesizing and activating the Cu-MBPDC Kagome framework.

Protocol A: Solvothermal Synthesis of Cu-MBPDC Kagome MOF

Reagents Required:

  • 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂MBPDC)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl, 37%)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.10 mmol of H₂MBPDC in 4 mL of a DMF/EtOH mixture (3:1 v/v). Sonicate for 5 minutes until complete dissolution is achieved.

  • Metal Addition: Add 0.10 mmol of Cu(NO₃)₂·3H₂O to the solution. The mixture will immediately turn a pale blue color.

  • Modulation (Critical Step): Add 10 µL of 37% HCl. Causality: The strong acid protonates a fraction of the carboxylate groups, slowing down the coordination kinetics. This reversible bond formation enables defect correction and yields large, single-crystalline domains.

  • Solvothermal Growth: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 80 °C for 72 hours.

  • In-Process Quality Control (QC): After 72 hours, remove the vial and allow it to cool to room temperature naturally (cooling rate ~0.5 °C/min). The successful formation of the Kagome phase is visually validated by the presence of distinct, deep-blue hexagonal plate-like crystals. Amorphous light-blue powder indicates an overly rapid nucleation rate (requiring more HCl modulator in subsequent runs).

Protocol B: Post-Synthetic Activation (Supercritical CO₂ Drying)

Because the 2D Kagome sheets are held together strictly by weak van der Waals forces and π-π stacking of the biphenyl groups, conventional thermal activation under vacuum will cause massive capillary stress as the high-boiling DMF evaporates, leading to irreversible pore collapse.

Step-by-Step Methodology:

  • Solvent Exchange: Decant the mother liquor and wash the blue crystals three times with fresh DMF (10 mL each) to remove unreacted precursors.

  • Volatile Exchange: Soak the crystals in anhydrous acetone (15 mL), replacing the acetone every 12 hours for 3 days. This replaces the high-boiling DMF with a highly volatile solvent.

  • Supercritical CO₂ (scCO₂) Processing: Transfer the acetone-exchanged crystals to a critical point dryer. Flush the chamber with liquid CO₂ at 10 °C to displace all acetone. Pressurize the system to 100 bar and raise the temperature to 40 °C, pushing the CO₂ past its critical point (31.1 °C, 73.8 bar).

  • Evacuation: Slowly vent the scCO₂ over 2 hours. Causality: Venting from the supercritical phase bypasses the liquid-gas phase boundary entirely, eliminating capillary forces and preserving the pristine porosity of the Kagome lattice.

  • Final QC: Perform Powder X-Ray Diffraction (PXRD). The retention of the low-angle peak at

    
     validates that the expanded Kagome pore architecture is intact.
    

Workflow Step1 Step 1: Precursor Mixing H2MBPDC + Cu(NO3)2 in DMF/EtOH Step2 Step 2: Solvothermal Synthesis 80 °C for 72h (Isothermal) Step1->Step2 Modulated by HCl Step3 Step 3: Solvent Exchange Wash with DMF, exchange with Acetone Step2->Step3 QC: Blue Hexagonal Crystals Step4 Step 4: Supercritical CO2 Drying 40 °C, 100 bar to yield active MOF Step3->Step4 Prevent Pore Collapse

Caption: Step-by-step experimental workflow for the synthesis and activation of the Cu-MBPDC Kagome MOF.

Data Presentation

The quantitative physical and crystallographic data of the resulting reticular framework are summarized below to aid in comparative drug delivery or gas sorption modeling.

Table 1: Physicochemical and Crystallographic Properties of Cu-MBPDC

ParameterSpecification / Value
Primary SBU [Cu₂(COO)₄] Paddlewheel
Linker 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylate
Framework Topology kgm (Kagome lattice)
Dimensionality 2D Extended Sheets (Supramolecular 3D via π-π stacking)
Pore Environment Highly Hydrophobic (Lined by 4'-methylbiphenyl groups)
Expected BET Surface Area 850 – 1,100 m²/g (Dependent on scCO₂ activation efficiency)
Primary Applications Hydrocarbon separation, API encapsulation, VOC capture

References

  • [4] Synthesis and structural characterisation of the copper MOF: STAM-NMe2. RSC Publishing.

  • [2] Metal–Organic Polyhedra and Metal–Organic Frameworks: Understanding How Discrete Versus Extended Structure Impacts Surface Areas and Pore Size Distributions. ACS Publications.

  • [3] Reticular chemistry of metal-organic polyhedra. PubMed.

  • [1] Reticular Chemistry and Metal-Organic Frameworks for Clean Energy. ResearchGate.

Sources

Application

post-synthetic modification of MOFs with methyl-biphenyl ligands

Executive Summary & Strategic Rationale This guide details the protocols for installing methyl-biphenyl motifs into Zirconium-based Metal-Organic Frameworks (specifically UiO-66 architectures). Why Methyl-Biphenyl?

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the protocols for installing methyl-biphenyl motifs into Zirconium-based Metal-Organic Frameworks (specifically UiO-66 architectures).

Why Methyl-Biphenyl? In drug delivery and catalysis, standard MOFs often suffer from hydrolytic instability or rapid cargo leaching. The methyl-biphenyl group serves as a "hydrophobic shield."

  • Steric Bulk: The methyl group (typically at the 2,2' or 3,3' position) induces a torsional twist in the biphenyl system, breaking planarity and increasing the steric barrier to water diffusion.

  • Hydrophobicity: The aromatic biphenyl core significantly lowers the surface energy, repelling water and stabilizing the framework in physiological media (PBS, pH 7.4).

  • 
    -
    
    
    
    Stacking:
    The extended aromatic system creates high-affinity binding sites for hydrophobic drug payloads (e.g., Doxorubicin, Ibuprofen).

Mechanism of Action: Two Pathways

We present two distinct protocols based on the available "Parent MOF" and the desired outcome.

  • Pathway A: Solvent-Assisted Ligand Exchange (SALE). [1][2]

    • Mechanism:[1][2][3] Thermodynamic equilibrium. The methyl-biphenyl dicarboxylate replaces the original linker (BDC) at the Zr-cluster node.

    • Best For: Tuning pore size and total framework hydrophobicity.[4][5]

  • Pathway B: Covalent Post-Synthetic Modification (PSM).

    • Mechanism:[1][2][3] Kinetic control.[6] An amino-tagged MOF (UiO-66-NH

      
      ) reacts with a methyl-biphenyl acid chloride.[7]
      
    • Best For: Functionalizing the pore surface without altering the structural nodes.

PSM_Pathways Parent Parent MOF (UiO-66 or UiO-66-NH2) Process_SALE Pathway A: SALE (Thermodynamic Exchange) 120°C, DMF Parent->Process_SALE If UiO-66 Process_Cov Pathway B: Covalent (Amide Coupling) RT, CHCl3, Pyridine Parent->Process_Cov If UiO-66-NH2 Ligand_A Ligand A: Dimethyl-biphenyl dicarboxylic acid Ligand_A->Process_SALE Ligand_B Ligand B: Methyl-biphenyl carbonyl chloride Ligand_B->Process_Cov Result_A Result A: Linker-Exchanged MOF (Structural Hybrid) Process_SALE->Result_A Slow Kinetics Result_B Result B: Pore-Functionalized MOF (Pendant Groups) Process_Cov->Result_B Fast Kinetics

Figure 1: Decision matrix for selecting the appropriate modification pathway based on parent MOF availability and desired structural outcome.

Protocol A: Solvent-Assisted Ligand Exchange (SALE)[2]

Objective: Replace ~40-60% of Terephthalic Acid (BDC) linkers with 4,4'-dimethylbiphenyl-4,4'-dicarboxylic acid (DMBP-DC).

Reagents:

  • Parent MOF: UiO-66 (activated, solvent-free).

  • Ligand: 4,4'-dimethylbiphenyl-4,4'-dicarboxylic acid.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Preparation: Weigh 100 mg of activated UiO-66 and 200 mg of DMBP-DC (approx. 2:1 molar excess relative to linker).

  • Suspension: Place both in a 20 mL scintillation vial. Add 10 mL of dry DMF.

  • Dispersion: Sonicate for 20 minutes until a uniform suspension is achieved. Note: Aggregates inhibit exchange efficiency.

  • Incubation (The "Shake 'n Bake"):

    • Seal the vial tightly (Teflon-lined cap).

    • Place in a heating block at 120°C for 24 to 48 hours .

    • Expert Insight: Zr-O bonds are strong. Lower temperatures (<100°C) will result in negligible exchange. High temperature provides the activation energy to break the Zr-linker bond reversibly.

  • Washing: Centrifuge (4500 rpm, 10 min). Decant DMF. Resuspend in fresh DMF. Repeat 3x to remove free ligand.

  • Solvent Exchange: Resuspend in Ethanol. Soak for 3 days, changing ethanol every 24 hours (to remove DMF).

  • Activation: Dry under vacuum at 100°C for 12 hours.

Protocol B: Covalent Modification (Amide Coupling)

Objective: Conjugate 4'-methyl-4-biphenylcarbonyl chloride to the amino groups of UiO-66-NH


.

Reagents:

  • Parent MOF: UiO-66-NH

    
    .[7][8][9][10][11][12]
    
  • Reagent: 4'-methyl-4-biphenylcarbonyl chloride (MBP-COCl).

  • Base: Pyridine (to scavenge HCl).

  • Solvent: Anhydrous Chloroform (CHCl

    
    ).
    

Step-by-Step Workflow:

  • Activation: Activate 100 mg UiO-66-NH

    
     at 120°C under vacuum for 6 hours to remove pore-bound water (water competes with the acid chloride).
    
  • Reaction Setup: Suspend the MOF in 5 mL anhydrous CHCl

    
     in a small round-bottom flask.
    
  • Reagent Addition:

    • Add 150 mg MBP-COCl (approx 3 equiv. per -NH

      
       group).
      
    • Add 100

      
      L Pyridine.
      
  • Reaction: Stir gently at Room Temperature for 24 hours .

    • Expert Insight: Do not reflux. High heat with acid chlorides can degrade the MOF surface or cause oligomerization of the reagent blocking the pores.

  • Washing:

    • Centrifuge and decant.

    • Wash 2x with CHCl

      
      .
      
    • Wash 2x with Methanol (to hydrolyze unreacted acid chloride and remove pyridine salts).

  • Activation: Dry under vacuum at 80°C.

Characterization & Validation (The "Trust" Pillar)

You must validate that the modification occurred inside the MOF and not just on the surface.

A. The "Digestion" 1H NMR (Quantitative)

Standard solid-state analysis is insufficient for quantification. You must digest the framework.

  • Protocol:

    • Take 5-10 mg of modified MOF.

    • Add 600

      
      L DMSO-d
      
      
      
      .
    • Add 20

      
      L 48% HF  (Hydrofluoric Acid) OR saturated NH
      
      
      
      F solution
      (Safer alternative).
    • Sonicate until the solution is clear (MOF is dissolved).

    • Run 1H NMR.[6][11]

  • Analysis: Integrate the peak for the methyl group (approx 2.3 ppm) against the peak for the BDC linker (approx 8.0 ppm).

    • Calculation:

      
      
      
B. Data Interpretation Table
MetricExpected Result (Success)Failure Mode Indicator
PXRD Peaks align with Parent MOF; slight intensity changes.Loss of peaks or broadening (Framework Collapse).
BET Surface Area Decrease of 20-40% (Pore filling).Decrease of >90% (Pore blockage/Collapse).
Contact Angle Increase from <20° (Hydrophilic) to >110° (Hydrophobic).No change (Reaction failed).
TGA New weight loss step at 300-400°C (Ligand decomposition).Weight loss only <100°C (Solvent only).
C. Troubleshooting Logic

Troubleshooting Start Characterization Data Check_XRD Check PXRD Pattern Start->Check_XRD Crystalline Crystalline? Check_XRD->Crystalline Amorphous Amorphous/Broad Check_XRD->Amorphous Check_NMR Check Digestion NMR Ligand_Present Ligand Peaks Present? Check_NMR->Ligand_Present No_Ligand No Ligand Peaks Check_NMR->No_Ligand Crystalline->Check_NMR Collapse FAILURE: Framework Collapse (Reduce Temp/Base) Amorphous->Collapse Success SUCCESS: Valid Modification Ligand_Present->Success No_React FAILURE: No Reaction (Check Dryness/Sterics) No_Ligand->No_React

Figure 2: Diagnostic workflow for assessing the quality of the post-synthetic modification.

References

  • Review of PSM Methods: Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

  • SALE Protocol (UiO-66): Kim, M., et al. (2012). "Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks." Chemical Science, 3, 2983-2987. Link

  • Digestion NMR Protocol: Howarth, A. J., et al. (2016). "Chemical, thermal and mechanical stabilities of metal–organic frameworks." Nature Reviews Materials, 1, 15018. Link

  • Hydrophobicity in MOFs: Nguyen, J. G., & Cohen, S. M. (2010). "Moisture-resistant and superhydrophobic metal–organic frameworks obtained via postsynthetic modification." Journal of the American Chemical Society, 132(13), 4560-4561. Link

  • Covalent PSM of UiO-66-NH2: Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link

Sources

Method

gas adsorption applications of 4'-methyl-biphenyl-3,5-dicarboxylate frameworks

Application Note: Gas Adsorption & Separation Protocols for 4'-Methyl-Biphenyl-3,5-Dicarboxylate Frameworks (FJI-H8) Executive Summary This guide details the synthesis, activation, and application of Metal-Organic Framew...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Adsorption & Separation Protocols for 4'-Methyl-Biphenyl-3,5-Dicarboxylate Frameworks (FJI-H8)

Executive Summary

This guide details the synthesis, activation, and application of Metal-Organic Frameworks (MOFs) constructed from 4'-methyl-biphenyl-3,5-dicarboxylic acid (


) . The primary focus is on the copper(II)-based variant, widely recognized in literature as FJI-H8 .

Unlike linear dicarboxylate linkers (e.g., terephthalic acid), the


 ligand introduces a "bent" geometry and a steric methyl group. These structural features create cage-like cavities with optimized pore environments for the selective recognition of acetylene (

) over ethylene (

) and carbon dioxide (

).[1] This material addresses the critical industrial challenge of purifying

feedstocks and capturing

from flue gas.

Key Capabilities:

  • High

    
     Capacity:  ~224 cm³/g (at 298 K, 1 bar).
    
  • Trace Removal: Efficient removal of trace

    
     (1%) from 
    
    
    
    streams (99%).
  • Stability: Retains structural integrity in water and acidic/basic environments (pH 2–12).

Mechanism of Action

The efficacy of FJI-H8 relies on Retiular Steric Control . The 4'-methyl group on the biphenyl backbone protrudes into the pore channel, breaking the symmetry of the cage.

  • Size-Matching: The methyl group reduces the effective pore size to

    
     4–5 Å, perfectly matching the kinetic diameter of acetylene (3.3 Å) while creating steric hindrance for the slightly larger ethylene molecule (4.16 Å).
    
  • Electronic Affinity: The cage structure concentrates open metal sites (Cu-paddlewheels) and aromatic rings, facilitating strong

    
    -complexation and van der Waals interactions with the acidic protons of acetylene.
    

AdsorptionMechanism cluster_legend Mechanism Ligand H2mbpdc Ligand (Bent + Methyl Group) Assembly Cu(II) Coordination (Self-Assembly) Ligand->Assembly Solvothermal Synthesis Framework FJI-H8 Framework (Cage-like Pores) Assembly->Framework Crystallization Interaction Selective Interaction Framework->Interaction C2H2 Acetylene (C2H2) Fits & Binds Strongly Interaction->C2H2 High Affinity (Pi-complexation) C2H4 Ethylene (C2H4) Steric Exclusion/Weak Binding Interaction->C2H4 Low Affinity (Steric Barrier)

Figure 1: Workflow illustrating the ligand-to-framework assembly and the selective sieving mechanism driven by the methyl-functionalized pore environment.

Experimental Protocols

Protocol A: Solvothermal Synthesis of FJI-H8

Objective: Produce high-crystallinity FJI-H8 crystals suitable for gas adsorption.

Reagents:

  • 
     (4'-methyl-biphenyl-3,5-dicarboxylic acid): 0.1 mmol (25.6 mg)
    
  • 
    : 0.2 mmol (46.5 mg)
    
  • N,N-Dimethylformamide (DMF): 4.0 mL

  • Ethanol (EtOH): 2.0 mL

  • Deionized Water (

    
    ): 0.1 mL
    
  • Concentrated HCl (37%): 15

    
    L (Modulator to control crystal growth)
    

Step-by-Step Procedure:

  • Dissolution: In a 20 mL glass scintillation vial, dissolve the

    
     ligand in the DMF/EtOH mixture. Sonicate for 5 minutes until clear.
    
  • Metal Addition: Add the copper nitrate salt and water. Sonicate for another 2 minutes.

  • Acid Modulation: Add the HCl microliter aliquot. This step is critical; without acid, rapid precipitation occurs, leading to amorphous powder rather than crystals.

  • Crystallization: Seal the vial with a Teflon-lined cap. Place in a programmable oven.

    • Ramp: 1°C/min to 85°C.

    • Dwell: Hold at 85°C for 72 hours.

    • Cool: 0.5°C/min to room temperature.

  • Harvesting: Blue block-shaped crystals should form. Decant the mother liquor and wash crystals with fresh DMF (

    
     mL).
    
Protocol B: Activation (Solvent Exchange)

Objective: Remove high-boiling DMF from pores without collapsing the framework.

  • Solvent Exchange: Immerse the DMF-solvated crystals in anhydrous methanol (MeOH).

  • Cycling: Refresh the MeOH every 6 hours for a total of 3 days. This ensures complete removal of DMF.

  • Drying:

    • Transfer crystals to a gas sorption tube.

    • Degas under dynamic vacuum (<

      
       Torr) at room temperature for 2 hours.
      
    • Gradually heat to 100°C and hold for 12 hours.

    • Note: Do not exceed 120°C; thermal analysis indicates ligand decomposition begins >250°C, but pore collapse can occur if solvent leaves too violently.

Application Workflows

Workflow 1: Acetylene/Ethylene Separation (Breakthrough Test)

This experiment simulates the industrial purification of ethylene.[2]

Setup:

  • Column: Stainless steel (4.6 mm ID x 150 mm), packed with activated FJI-H8 powder (~1.0 g).

  • Gas Feed: Binary mixture of

    
     (1:99 v/v) or (50:50 v/v).
    
  • Flow Rate: 2 mL/min.

  • Detection: Mass Spectrometer (MS) or GC.

Procedure:

  • Pre-treatment: Purge column with Helium (He) at 333 K for 2 hours, then cool to 298 K.

  • Adsorption Phase: Switch flow to the feed gas mixture.

  • Monitoring: Record the effluent concentration.

    • Expectation:

      
       should elute almost immediately (Dimensionless time 
      
      
      
      ).
    • Breakthrough:

      
       should be retained significantly longer. For FJI-H8, typical breakthrough times for trace acetylene are >100 minutes/g.
      
  • Regeneration: Purge with He at 298 K or mild heating (323 K) to release trapped

    
    .
    
Workflow 2: Carbon Dioxide Capture

Setup: Volumetric Gas Adsorption Analyzer (e.g., Micromeritics 3Flex or ASAP series).

Procedure:

  • Load ~100 mg of activated sample.

  • Measure adsorption isotherms for

    
     and 
    
    
    
    at 298 K and 273 K up to 1 bar.
  • Data Analysis: Calculate IAST selectivity for a 15/85

    
     mixture (flue gas simulation).
    

Performance Data & Benchmarking

The following table contrasts FJI-H8 with other standard MOFs. FJI-H8 excels in


 capacity and stability.
MaterialLigand Type

Uptake (cm³/g)

Selectivity
Stability (Water)
FJI-H8 4'-methyl-biphenyl-3,5-dicarboxylate 224 High (>5) Excellent
HKUST-1Benzene-1,3,5-tricarboxylate201Low (~2)Poor
MFM-300(Al)Biphenyl-3,3',5,5'-tetracarboxylate190HighExcellent
NOTT-101Terphenyl-3,3',5,5'-tetracarboxylate237ModerateGood

Data Source: Comparison based on 298 K, 1 bar isotherms [1, 2].[3][4][5][6]

Visualization of Synthesis & Testing

Workflow cluster_synth Synthesis Phase cluster_activation Activation Phase cluster_app Application Phase Reagents H2mbpdc + Cu(NO3)2 + DMF/EtOH/H2O Modulation Add HCl (Trace) Control Nucleation Reagents->Modulation Heating Solvothermal 85°C, 72 Hours Modulation->Heating Crystals Blue Crystals (FJI-H8 Solvated) Heating->Crystals Exchange Solvent Exchange (Methanol, 3 Days) Crystals->Exchange Degas Vacuum Degas 100°C, 12 Hours Exchange->Degas Activated Activated FJI-H8 (Open Pores) Degas->Activated Breakthrough Breakthrough Test (C2H2/C2H4 Mix) Activated->Breakthrough Analysis Calculate Selectivity (IAST & Capacity) Breakthrough->Analysis

Figure 2: Comprehensive workflow from raw reagents to final gas separation analysis.

References

  • FJI-H8 Original Report

    • Title: A Robust Metal–Organic Framework for Highly Efficient and Stable Separation of Acetylene
    • Source: Nature Communications / ResearchG
    • URL: [Link]

  • Methylated Ligand Series (FJI-H8-R)

    • Title: Cage-Like Porous Materials with Simultaneous High C2H2 Storage and Excellent C2H2/CO2 Separ
    • Source: Angewandte Chemie Intern
    • URL: [Link]

  • General Protocols for Cu-MOF Synthesis

    • Title: Synthesis and Characterization of Functionalized Metal-organic Frameworks
    • Source: JoVE (Journal of Visualized Experiments)
    • URL: [Link][4]

  • Acetylene Separation Benchmarks

    • Title: Efficient separation of ethylene from acetylene/ethylene mixtures by a flexible-robust metal–organic framework
    • Source: Journal of M
    • URL: [Link]

Sources

Application

ligand exchange methods using [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

Application Note: Ligand Exchange Methods using [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- Part 1: Introduction & Strategic Utility The Ligand: [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (hereafter referred...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Exchange Methods using [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

Part 1: Introduction & Strategic Utility

The Ligand: [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (hereafter referred to as H₂-MBPDC ) is a functionalized isophthalic acid derivative. Structurally, it consists of an isophthalate headgroup (providing the 120° coordination geometry typical of copper paddlewheels or zirconium clusters) and a p-tolyl tail.

Why Use H₂-MBPDC?

  • Hydrophobic Shielding: The methyl-biphenyl tail introduces significant hydrophobicity to the pore environment, enhancing hydrolytic stability of water-sensitive MOFs.

  • Pore Partitioning: Unlike simple isophthalic acid, the bulky tail partitions large pores into smaller, chemically distinct sub-domains, critical for selective gas sorption (e.g., CH₄/N₂ separation).

  • Steric Challenges: Direct solvothermal synthesis with H₂-MBPDC often fails due to its low solubility or steric hindrance, which disrupts crystal nucleation.

The Solution: Solvent-Assisted Linker Exchange (SALE) SALE (also known as PSE - Post-Synthetic Exchange) decouples the crystallization step from the functionalization step. By synthesizing a "parent" MOF with a smaller, labile linker (e.g., isophthalic acid or 5-methylisophthalic acid) and subsequently exchanging it with H₂-MBPDC, researchers can achieve high loadings of the bulky ligand without compromising crystallinity.

Part 2: Mechanistic Principles

Successful exchange relies on tipping the thermodynamic and kinetic balance in favor of the incoming ligand.

  • Thermodynamic Driver: The exchange is equilibrium-driven. Since H₂-MBPDC has a similar pKa (~3.5–4.5) to the parent isophthalate, the exchange is driven by concentration gradients (entropy) and secondary interactions (van der Waals forces between the biphenyl tails).

  • Kinetic Barrier: The rate-limiting step is the diffusion of H₂-MBPDC through the MOF pores. The pore aperture of the parent MOF must be larger than the kinetic diameter of the H₂-MBPDC molecule (~8–10 Å along the long axis).

Workflow Visualization

SALE_Workflow cluster_conditions Critical Parameters Parent Parent MOF (Labile Linker) Prep Activation (Solvent Removal) Parent->Prep Degas Exchange SALE Reaction (High Conc. H2-MBPDC) Prep->Exchange + Ligand Solution Exchange->Exchange Equilibrium Wash Gradient Wash (Remove Free Ligand) Exchange->Wash Filter Product Functionalized MOF (H2-MBPDC Incorporated) Wash->Product Dry Temp Temp: 60-85°C Time Time: 24-72h Conc Ratio: 10:1 (Ligand:MOF)

Caption: Logical workflow for Solvent-Assisted Linker Exchange (SALE), highlighting the transition from parent framework to functionalized product.

Part 3: Experimental Protocols

Protocol A: Exchange in Zr-Based MOFs (e.g., MOF-808, UiO-66 defects)

Target: Replacing formate, acetate, or isophthalate defects in robust Zirconium clusters. Difficulty: Moderate (High thermal stability allows harsher conditions).

Materials:

  • Parent MOF: MOF-808-Acetate or defective UiO-66.

  • Ligand: [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (H₂-MBPDC).

  • Solvent: N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Preparation: Activate 100 mg of Parent MOF at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove pore-bound solvent.

  • Ligand Solution: Dissolve 200 mg of H₂-MBPDC in 10 mL of dry DMF. Note: Sonicate if necessary to ensure full dissolution.

  • Initiation: Suspend the activated MOF powder in the ligand solution in a 20 mL scintillation vial.

  • Reaction: Incubate the vial at 85°C for 24–48 hours . Do not stir magnetically, as this grinds the crystals. Use gentle thermal convection or a slow orbital shaker.

  • Refresh (Optional but Recommended): After 24 hours, decant the supernatant and replace with fresh ligand solution to push the equilibrium to >90% exchange.

  • Washing: Decant the ligand solution. Wash the crystals with fresh DMF (3 x 10 mL) at 60°C to remove physisorbed ligand.

  • Solvent Exchange: Soak in acetone or ethanol (3 x 10 mL) over 24 hours to replace DMF for easier activation.

Protocol B: Exchange in Cu-Paddlewheel MOFs (e.g., NOTT-125, PCN-14 analogues)

Target: Replacing isophthalic acid in chemically sensitive Cu(II) frameworks. Difficulty: High (Risk of framework collapse or transmetallation).

Step-by-Step Procedure:

  • Preparation: Wash the parent Cu-MOF with dry DMF immediately after synthesis. Do not dry completely, as Cu-MOFs can collapse upon desolvation.

  • Ligand Solution: Prepare a saturated solution of H₂-MBPDC in DMF.

  • Reaction: Add 50 mg of solvated Cu-MOF to 5 mL of ligand solution.

  • Temperature Control: Incubate at 60°C . Warning: Temperatures >80°C often lead to reduction of Cu(II) to Cu(I) or framework degradation.

  • Duration: Exchange is slower in Cu-MOFs. Allow 3–5 days.

  • Washing: Wash strictly with dry DMF. Avoid protic solvents (methanol/water) which may degrade the Cu-paddlewheel during the transition state.

Part 4: Characterization & Validation

Trust but verify. You must quantify the exchange ratio (Parent vs. H₂-MBPDC) and verify structural integrity.

Quantification via 1H NMR (Digestion)

This is the gold standard for calculating the Exchange Percentage (%).

  • Digestion Medium:

    • For Zr-MOFs: 600 µL DMSO-d₆ + 20 µL 48% HF (or conc. D₂SO₄).

    • For Cu-MOFs: 600 µL DMSO-d₆ + 20 µL DCl (35%).

  • Method:

    • Dry 5-10 mg of the exchanged MOF product.

    • Add digestion medium and sonicate until a clear solution is obtained.

    • Analysis: Integrate the diagnostic protons.

      • H₂-MBPDC: Look for the methyl singlet at ~2.3 ppm and the unique biphenyl aromatic doublets.

      • Parent Linker: Integrate a distinct aromatic proton (e.g., singlet at ~8.5 ppm for isophthalic acid).

    • Calculation:

      
      
      
Structural Integrity (PXRD)

Compare the Powder X-Ray Diffraction patterns before and after exchange.

  • Pass: Peak positions remain identical; relative intensities may change due to pore filling.

  • Fail: Loss of high-angle peaks (amorphization) or appearance of new peaks (recrystallization of free ligand).

Porosity (N₂ Isotherms)
  • Expectation: The BET surface area usually decreases after exchanging a small linker for the bulky H₂-MBPDC.

  • Pore Size Distribution: Look for a shift or narrowing of the pore width, confirming the ligand is occupying the pore.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Exchange Ratio (<20%) Kinetic trapping; Pores too small.Use a parent MOF with larger apertures; Increase Temp (if stability allows); Use DEF (higher boiling point) instead of DMF.
Loss of Crystallinity Acidic protons from ligand etching the node.Add a base modulator (e.g., 2,6-lutidine) to the exchange solution to buffer protons.
Free Ligand Contamination Inefficient washing.Perform a "Soxhlet-like" wash: Soak in hot solvent (80°C) and refresh 5 times. Check supernatant by NMR.
Crystal Cracking Osmotic shock during solvent change.Perform gradient solvent exchange (e.g., 25% -> 50% -> 75% -> 100% Ethanol).

References

  • Karagiaridi, O., et al. (2014). Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal–Organic Frameworks. Angewandte Chemie International Edition. Link

  • Deria, P., et al. (2014). Perfluoroalkane Functionalization of NU-1000 via Solvent-Assisted Ligand Incorporation: Synthesis and CO2 Adsorption Studies. Journal of the American Chemical Society. Link

  • Kim, M., et al. (2012).[1] Postsynthetic Ligand Exchange as a Route to Functionalization of 'Inert' Metal–Organic Frameworks. Chemical Science. Link

  • Burnett, B. J., et al. (2012). Stepwise Synthesis of Metal–Organic Frameworks. Chem. Mater. Link

  • Howarth, A. J., et al. (2016). Chemical, Thermal and Mechanical Stabilities of Metal–Organic Frameworks. Nature Reviews Materials. Link

Sources

Method

Application Note: Pore Size Modulation via 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid

This Application Note is designed for researchers and drug development professionals focusing on reticular chemistry and porous materials. It details the use of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (referred t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on reticular chemistry and porous materials. It details the use of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (referred to herein as H₂MBDA ) as a steric modulator for tuning pore size and hydrophobicity in Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs).

Executive Summary

The precise modulation of pore dimensions in porous materials is critical for applications ranging from selective gas separation to targeted drug delivery. 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂MBDA) represents a strategic ligand in the isoreticular design of MOFs. By introducing a methyl group at the 4'-position of the biphenyl tail, researchers can exert sub-angstrom control over pore apertures and modify the internal hydrophobic environment without altering the underlying framework topology.

This guide provides a comprehensive protocol for the synthesis of H₂MBDA, its incorporation into a Copper(II)-based scaffold (analogous to the MOP/Kagome series), and the analytical workflows required to validate pore modulation.

Mechanism of Action: Steric Pore Engineering

The fundamental principle driving this application is Isoreticular Steric Modulation .

  • Ligand Geometry: H₂MBDA features a 3,5-dicarboxylic acid "head" (isophthalate) capable of forming Cu-paddlewheel secondary building units (SBUs), and a 4'-methyl-biphenyl "tail".

  • Pore Modulation: Unlike the unfunctionalized biphenyl-3,5-dicarboxylate (which forms open channels or cages like MOP-2), the 4'-methyl group protrudes into the void space or alters the packing of discrete cages.

    • Effect 1 (Aperture Gating): The methyl group (

      
      ) adds approximately 2.0 Å of steric bulk, effectively narrowing pore windows and increasing selectivity for smaller guests (e.g., separating 
      
      
      
      from
      
      
      ).
    • Effect 2 (Hydrophobic Tuning): The lipophilic methyl group increases the contact angle of the pore surface, enhancing the adsorption of non-polar drugs or hydrocarbons.

Mechanistic Diagram

The following diagram illustrates the workflow from ligand synthesis to pore modulation.

PoreModulation Precursors Precursors: 5-Bromoisophthalate + 4-Methylphenylboronic Acid LigandSyn Ligand Synthesis (Suzuki Coupling) Precursors->LigandSyn Pd(PPh₃)₄, K₂CO₃ H2MBDA Purified Ligand (H₂MBDA) LigandSyn->H2MBDA Hydrolysis & Acidification MOFSyn Solvothermal Assembly (Cu(NO₃)₂ + H₂MBDA) H2MBDA->MOFSyn DMF/EtOH, 85°C Framework Framework Formation (Kagome/MOP Topology) MOFSyn->Framework Self-Assembly Modulation Pore Modulation: Methyl group restricts window size Framework->Modulation Steric Hindrance

Caption: Logical workflow for synthesizing the H₂MBDA ligand and assembling it into a pore-modulated framework.

Experimental Protocols

Protocol A: Ligand Synthesis (H₂MBDA)

Rationale: H₂MBDA is often custom-synthesized to ensure high purity (>99%) required for defect-free MOF crystal growth.

Reagents:

  • Dimethyl 5-bromoisophthalate (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [

    
    ] (0.05 eq)
    
  • Potassium carbonate (

    
    ) (2 M aqueous solution)
    
  • Solvents: 1,4-Dioxane, Methanol, THF.

Step-by-Step:

  • Coupling (Suzuki-Miyaura):

    • In a Schlenk flask, dissolve Dimethyl 5-bromoisophthalate (2.73 g, 10 mmol) and 4-Methylphenylboronic acid (1.63 g, 12 mmol) in degassed 1,4-dioxane (50 mL).

    • Add

      
       (578 mg, 0.5 mmol) under 
      
      
      
      flow.
    • Add 20 mL of 2 M

      
      .
      
    • Reflux at 100°C for 24 hours under inert atmosphere.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) until bromide is consumed.

  • Workup:

    • Cool to room temperature (RT). Evaporate dioxane.

    • Extract with Dichloromethane (DCM) and wash with brine. Dry over

      
      .
      
    • Purify the intermediate ester via silica gel column chromatography.

  • Hydrolysis:

    • Dissolve the ester in THF/MeOH (1:1, 50 mL).

    • Add 10 mL of 4 M NaOH. Reflux for 12 hours.

    • Cool to RT and acidify with dilute HCl to pH 1-2. The white precipitate is H₂MBDA .

  • Purification:

    • Filter, wash extensively with water, and recrystallize from hot ethanol.

    • Yield Target: >80%.

Protocol B: MOF Assembly (Cu-H₂MBDA System)

Rationale: This protocol targets the formation of a (3,24)-connected MOP or Kagome-lattice, typical for 5-substituted isophthalates. The solvothermal method promotes high crystallinity.

Reagents:

  • H₂MBDA (Ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (Modulator)

Step-by-Step:

  • Precursor Preparation:

    • Dissolve H₂MBDA (25.6 mg, 0.1 mmol) in DMF (2 mL).

    • Dissolve

      
       (23.2 mg, 0.1 mmol) in EtOH (2 mL).
      
  • Mixing & Modulation:

    • Combine solutions in a 20 mL scintillation vial.

    • Add Glacial Acetic Acid (100 µL). Note: Acid modulation slows nucleation, yielding larger single crystals.

  • Solvothermal Synthesis:

    • Seal the vial tightly.

    • Heat in an isothermal oven at 85°C for 24–48 hours .

    • Observation: Look for blue-green block crystals (indicative of Cu-paddlewheel formation).

  • Washing & Activation (Critical):

    • Decant mother liquor. Wash crystals with fresh DMF (3x) over 24 hours.

    • Solvent exchange with anhydrous acetone (3x daily for 3 days).

    • Activation: Heat under dynamic vacuum (

      
       Torr) at 100°C for 12 hours to remove solvent from pores.
      

Characterization & Validation

To confirm pore size modulation, compare the H₂MBDA-MOF against a control (e.g., using unfunctionalized biphenyl-3,5-dicarboxylic acid).

Data Presentation: Expected Parameters
ParameterControl (H-Ligand)Modified (H₂MBDA)Impact of Modulation
Pore Aperture (Å) ~12.5 Å~10.5 ÅReduction: Methyl group blocks entry.
BET Surface Area ~2500 m²/g~2100 m²/gDecrease: Steric bulk occupies void volume.
Hydrophobicity ModerateHighIncrease: Enhanced stability in humid conditions.

(

)
22 kJ/mol28 kJ/molIncrease: Stronger host-guest interaction.
Analytical Workflow
  • PXRD (Powder X-Ray Diffraction): Confirm phase purity. The modified MOF should retain the same topology (peak positions) as the control but may show slight shifts due to unit cell breathing.

  • Gas Sorption (

    
     at 77 K): 
    
    • Use NLDFT (Non-Local Density Functional Theory) models to calculate Pore Size Distribution (PSD).

    • Success Criterion: A distinct shift in the PSD peak to a smaller diameter compared to the control.

  • Single Crystal XRD: Solve the structure to visualize the exact orientation of the 4'-methyl group within the pore.

References

  • Design of Isoreticular MOFs: Eddaoudi, M., et al. "Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage."[1] Science295 , 469-472 (2002).[1] Link

  • Biphenyl-Dicarboxylate Frameworks: Schaate, A., et al. "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal17 , 6643-6651 (2011). Link

  • MOP Synthesis Protocols: Tranchemontagne, D. J., et al. "Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0." Tetrahedron64 , 8553-8557 (2008). Link

  • Steric Modulation in MOFs: Ma, L., et al. "Steric effect of the spacer in the design of metal-organic frameworks." Inorganic Chemistry58 , 1234-1240 (2019). Link

Sources

Application

Application Note: Luminescent Sensing with 4'-Methyl-Biphenyl Dicarboxylate Materials

This Application Note and Protocol Guide details the fabrication, characterization, and deployment of luminescent sensors based on 4'-methyl-biphenyl dicarboxylate (H₂mbpdc) metal-organic frameworks (MOFs) and coordinati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the fabrication, characterization, and deployment of luminescent sensors based on 4'-methyl-biphenyl dicarboxylate (H₂mbpdc) metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are engineered for the high-sensitivity detection of nitroaromatic explosives, metal ions (e.g., Fe³⁺, Cu²⁺), and antibiotic residues via fluorescence quenching or enhancement mechanisms.

Abstract

This guide provides a comprehensive workflow for utilizing 4'-methyl-biphenyl dicarboxylate (and its isomers such as 2-methyl-4,4'-biphenyldicarboxylate) as a ligand in the construction of luminescent Metal-Organic Frameworks (LMOFs). These sensors exploit the "antenna effect" of the conjugated biphenyl core to sensitize lanthanide ions (Ln³⁺) or generate ligand-based emission (with Zn²⁺/Cd²⁺), enabling the rapid, selective detection of environmental toxins and biomarkers.

Part 1: Material Design & Mechanism

The Ligand Architecture

The 4'-methyl-biphenyl dicarboxylate ligand (H₂mbpdc) features a twisted biphenyl core that prevents complete


-

stacking, thereby reducing self-quenching and maintaining high quantum yields in the solid state.
  • Role of Methyl Group: The 4'-methyl substituent introduces steric hindrance and electron-donating character, modulating the HOMO-LUMO gap and improving hydrolytic stability by shielding the coordination node.

  • Coordination Modes: The dicarboxylate groups (typically at 2,6- or 4,4'- positions) bridge metal centers to form 2D or 3D porous networks, while the biphenyl backbone acts as a photon antenna.

Sensing Mechanism

The sensing mechanism relies on the perturbation of the energy transfer pathway between the ligand and the metal center (or within the ligand itself).

  • Photoinduced Electron Transfer (PET): Electron-deficient analytes (e.g., Nitroaromatics) accept electrons from the excited MOF, quenching luminescence.

  • Resonance Energy Transfer (RET/FRET): Spectral overlap between the MOF emission and analyte absorption leads to non-radiative energy transfer.

  • Inner Filter Effect (IFE): The analyte absorbs the excitation light or the emitted light, reducing the observed intensity.

SensingMechanism Excitation UV Excitation (λ_ex ≈ 280-350 nm) Ligand Ligand (H₂mbpdc) Singlet State (S₁) Excitation->Ligand Absorption ISC Intersystem Crossing (Triplet State T₁) Ligand->ISC Energy Transfer Quenching Quenching (Non-radiative Decay) Ligand->Quenching Energy Loss Ln Ln³⁺ Metal Center (Eu³⁺/Tb³⁺) ISC->Ln Antenna Effect Emission Luminescence (Visible Light) Ln->Emission Radiative Decay Ln->Quenching Energy Loss Analyte Analyte (Nitroaromatic/Fe³⁺) Analyte->Ligand PET / IFE Analyte->Ln Competitive Absorption

Caption: Energy transfer pathway in H₂mbpdc-based LMOFs. Analytes interrupt the Antenna Effect via PET or IFE, causing signal quenching.

Part 2: Synthesis Protocol

Ligand Preparation (If not commercially available)

Target: 4'-methyl-biphenyl-2,6-dicarboxylic acid (H₂mbpdc)

  • Suzuki Coupling: React 4-methylphenylboronic acid with dimethyl 2-bromo-isophthalate using Pd(PPh₃)₄ catalyst in Toluene/Ethanol/Na₂CO₃ (Reflux, 24h).

  • Hydrolysis: Treat the ester with NaOH/Ethanol (Reflux, 12h) followed by acidification (HCl) to precipitate the dicarboxylic acid.

  • Purification: Recrystallize from DMF/Ethanol to obtain white crystals.

MOF Synthesis (Solvothermal Method)

Standard Protocol for Ln-mbpdc (Ln = Eu, Tb, or Zn/Cd)

Reagents:

  • Ln(NO₃)₃·6H₂O (0.1 mmol)

  • H₂mbpdc (0.1 mmol)

  • Solvent: DMF/H₂O (3:1 v/v, 10 mL)

Step-by-Step:

  • Dissolution: Dissolve H₂mbpdc in DMF; sonicate for 10 mins. Add aqueous Ln-salt solution dropwise.

  • Sealing: Transfer mixture to a 20 mL Teflon-lined stainless steel autoclave.

  • Heating: Heat at 120°C for 72 hours . (Ramp rate: 2°C/min).

  • Cooling: Cool to room temperature over 24 hours (slow cooling promotes crystallinity).

  • Washing: Filter crystals, wash with DMF (3x) and Ethanol (3x) to remove unreacted ligands.

  • Activation: Solvent exchange with ethanol for 3 days, then dry under vacuum at 80°C for 12 hours.

Part 3: Characterization & Validation

Before sensing, the material must be validated to ensure structural integrity and purity.

TechniquePurposeAcceptance Criteria
PXRD Phase PurityPeaks must match simulated pattern from SC-XRD. No amorphous halo.
TGA Thermal StabilityNo weight loss < 250°C (after solvent removal).
FT-IR Ligand CoordinationShift in

(1600 cm⁻¹) and

(1400 cm⁻¹) vs. free ligand.
PL Spectroscopy Optical BaselineSharp characteristic peaks (Eu³⁺: 617 nm, Tb³⁺: 545 nm) or Ligand emission (Zn/Cd: ~400-450 nm).

Part 4: Sensing Protocol (Standard Operating Procedure)

Scope: Detection of Nitroaromatics (TNP, NB) and Metal Ions (Fe³⁺).

Sample Preparation
  • Suspension: Disperse 3 mg of finely ground MOF powder in 3 mL of solvent (Water or Ethanol).

  • Sonication: Sonicate for 20-30 minutes to create a stable, homogeneous suspension.

  • Blank Scan: Record the photoluminescence (PL) spectrum of the suspension (

    
     typically 280-330 nm). Ensure intensity is stable over 5 mins.
    
Titration Experiment
  • Analyte Addition: Add the analyte solution (1 mM stock) in incremental volumes (e.g., 10–200

    
    L) to the cuvette.
    
  • Equilibration: Shake/stir for 1 minute after each addition.

  • Measurement: Record PL spectrum. Monitor the decrease (quenching) or increase (enhancement) of the peak intensity.

  • Repeat: Continue until ~90% quenching or saturation is reached.

Data Analysis (Stern-Volmer Plot)

Quantify quenching efficiency using the Stern-Volmer equation:



  • 
    : Initial intensity.
    
  • 
    : Intensity at analyte concentration 
    
    
    
    .
  • 
    : Quenching constant (M⁻¹).
    

Calculation of Limit of Detection (LOD):



  • 
    : Standard deviation of the blank measurement (10 runs).
    
Selectivity & Interference Test
  • Prepare MOF suspensions containing competing ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺ for cation sensing).

  • Add the target analyte (e.g., Fe³⁺) to these mixtures.

  • Validate that the signal change occurs only or predominantly in the presence of the target.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Initial Intensity Incomplete activation (solvent in pores).Increase vacuum drying time/temp. Check TGA.
Unstable Suspension Particle size too large.Grind sample further or increase sonication time.
Non-Linear SV Plot Dynamic + Static quenching mixing.Use exponential fit:

.
Low Selectivity pH interference.Buffer the solution (HEPES/Tris) to maintain constant pH (typically pH 7).

Part 6: References

  • Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors. Dalton Transactions, 2014.

  • Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials, 2018. [1]

  • Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs). Materials, 2024.

  • Luminescent sensing and photocatalytic degradation properties of an uncommon (4,5,5)-connected 3D MOF based on 3,5-di(3',5'-dicarboxylphenyl)benzoic acid. Dalton Transactions, 2017.

  • Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. Dalton Transactions, 2015.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4'-Methylbiphenyl-3,5-dicarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with low yields, stalled reactions, and tedious purifications when constructing biphenyl-3,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with low yields, stalled reactions, and tedious purifications when constructing biphenyl-3,5-dicarboxylic acid scaffolds—molecules highly valued as Metal-Organic Framework (MOF) linkers and active pharmaceutical ingredient (API) intermediates.

Synthesizing 4'-methylbiphenyl-3,5-dicarboxylic acid via a Suzuki-Miyaura cross-coupling seems straightforward on paper. However, the unique electronic and steric properties of the isophthalic acid moiety often lead to catalyst poisoning, protodeboronation, and homocoupling. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to optimize your workflow.

Quantitative Yield Optimization Data

The table below summarizes how different reaction parameters directly influence the isolated yield of the target molecule. Moving from the free acid to the ester precursor is the most critical optimization step.

PrecursorCatalyst SystemSolvent & BaseTemp / TimeIsolated YieldPrimary Limitation / Advantage
5-Bromoisophthalic acidPd(PPh3)4 (5 mol%)Dioxane/H2O, Na2CO390°C, 24h42 - 55%High protodeboronation; poor organic solubility.
5-Bromoisophthalic acidPd(dppf)Cl2 (3 mol%)DMF/H2O, K2CO3100°C, 18h58 - 65%Catalyst poisoning via free carboxylate coordination.
Dimethyl 5-bromoisophthalatePd(PPh3)4 (5 mol%)Toluene/EtOH/H2O, K2CO385°C, 18h75 - 82%Improved solubility; requires secondary saponification.
Dimethyl 5-bromoisophthalate Pd(dppf)Cl2 (2 mol%) Dioxane/H2O, K3PO4 90°C, 12h 88 - 94% Optimal turnover; minimal homocoupling.
Diagnostic Workflow

Use the logic tree below to diagnose the root cause of poor yields in your current synthetic route.

TroubleshootingTree Start Issue: Low Yield of Target Dicarboxylic Acid Obs1 Observation: Abundant 4,4'-dimethylbiphenyl Start->Obs1 Obs2 Observation: Incomplete Conversion / Stalling Start->Obs2 Obs3 Observation: Poor Reactant Solubility Start->Obs3 Root1 Cause: Homocoupling (O2 contamination) Obs1->Root1 Root2 Cause: Protodeboronation of p-Tolylboronic acid Obs2->Root2 Root3 Cause: Free acid coordination to Pd catalyst Obs3->Root3 Sol1 Action: Strict Degassing (Freeze-Pump-Thaw) Root1->Sol1 Sol2 Action: Use 1.3-1.5 eq Boronic Acid & K3PO4 Root2->Sol2 Sol3 Action: Switch to Dimethyl Ester Precursor Root3->Sol3

Diagnostic logic tree for troubleshooting low yields in Suzuki-Miyaura biphenyl synthesis.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at 50-60% conversion despite using 1.2 equivalents of p-tolylboronic acid? A: Stalling in Suzuki-Miyaura couplings is frequently caused by protodeboronation , a side reaction where the boronic acid is prematurely hydrolyzed to toluene before it can undergo transmetalation. This degradation is accelerated by the aqueous basic conditions required to form the active boronate complex. When synthesizing biphenyl-3,5-dicarboxylic acid derivatives, incomplete conversion due to boronic acid depletion is a well-documented mechanistic hurdle (). Solution: Increase the p-tolylboronic acid loading to 1.3–1.5 equivalents. Additionally, switch to a bidentate phosphine catalyst like Pd(dppf)Cl2, which accelerates the transmetalation and reductive elimination steps, effectively outcompeting the degradation pathway.

Q: Should I use 5-bromoisophthalic acid directly, or its ester derivative (e.g., dimethyl 5-bromoisophthalate)? A: For optimal yields and reproducibility, always use the ester derivative . The unprotected dicarboxylic acid (5-bromoisophthalic acid) exhibits poor solubility in standard cross-coupling solvents (like 1,4-dioxane) and requires high water ratios. Furthermore, free carboxylate groups competitively coordinate to the palladium center, reducing catalytic turnover. Synthesizing the ester intermediate first, followed by a high-yielding saponification step using KOH, significantly improves the overall yield and simplifies purification ().

Q: I am observing a significant amount of a white, insoluble byproduct. What is it, and how do I prevent it? A: This is likely 4,4'-dimethylbiphenyl , the homocoupling byproduct of p-tolylboronic acid. Homocoupling is an oxidative process catalyzed by trace amounts of dissolved oxygen in the solvent. Solution: Implement strict degassing protocols. Sparging with inert gas (Argon/N2) for 10 minutes is insufficient for this sensitive coupling. Utilize the Freeze-Pump-Thaw method (minimum 3 cycles) for your solvent mixture prior to adding the palladium catalyst.

Q: How do I efficiently purify the final dicarboxylic acid without column chromatography? A: The two-step ester route creates a self-validating purification system. The intermediate ester is easily purified via a standard aqueous workup and a short silica plug. After saponification in THF/H2O, organic impurities are washed away. By simply acidifying the aqueous layer to pH 1 with 6M HCl, the pure 4'-methylbiphenyl-3,5-dicarboxylic acid precipitates quantitatively and can be isolated via vacuum filtration ().

Optimized Step-by-Step Methodology

To ensure a self-validating and high-yielding system, utilize this two-phase protocol relying on esterification and subsequent hydrolysis.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize dimethyl 4'-methylbiphenyl-3,5-dicarboxylate while preventing catalyst poisoning.

  • Reagent Preparation: In a flame-dried Schlenk flask, add dimethyl 5-bromoisophthalate (1.0 eq, 10 mmol), p-tolylboronic acid (1.3 eq, 13 mmol), and anhydrous K3PO4 (2.5 eq, 25 mmol).

  • Degassing: Add a 5:1 mixture of 1,4-Dioxane and deionized H2O (60 mL total). Subject the mixture to three consecutive Freeze-Pump-Thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(dppf)Cl2 (0.02 eq, 0.2 mmol) against a positive flow of Argon.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove dioxane. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Pass the crude ester through a short silica plug to remove palladium black.

Phase 2: Saponification (Hydrolysis)

Objective: Convert the ester to the target dicarboxylic acid via acid-base precipitation.

  • Hydrolysis: Dissolve the intermediate ester in THF (30 mL). Add an aqueous solution of KOH (2M, 20 mL).

  • Reaction: Stir the biphasic mixture at room temperature for 12–16 hours. The reaction is complete when the organic layer shows no starting material via TLC.

  • Solvent Removal: Remove the THF in vacuo. (Critical: Do not skip this step, as residual THF will solubilize the final product during precipitation).

  • Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the solution reaches pH 1. A dense white precipitate will form.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold methanol (10 mL) to remove trace organic impurities. Dry under high vacuum at 60°C overnight.

Reaction Pathway & Saponification Workflow

SynthesisWorkflow Step1 1. Reagent Preparation Dimethyl 5-bromoisophthalate + p-Tolylboronic Acid (1.3 eq) Step2 2. Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4, Dioxane/H2O 90°C, 12h, Argon Atmosphere Step1->Step2 Degassed Solvents Step3 3. Intermediate Isolation Dimethyl 4'-methylbiphenyl- 3,5-dicarboxylate (>85% Yield) Step2->Step3 Aqueous Workup Step4 4. Saponification KOH (aq) in THF Room Temp, 12h Step3->Step4 Base Hydrolysis Step5 5. Acidification & Filtration Add 6M HCl to pH 1 Filter White Precipitate Step4->Step5 Remove THF Step6 6. Final Product 4'-methylbiphenyl-3,5- dicarboxylic acid (>90% Yield) Step5->Step6 Wash with H2O/MeOH

Optimized two-step workflow for the synthesis of 4'-methylbiphenyl-3,5-dicarboxylic acid.

References
  • Title: Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials. Source: Royal Society Open Science (Royal Society Publishing). URL: [Link]

Optimization

Technical Support Center: Purification of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific bottlenecks researchers face when purifying 4'-methyl-[1,1'-biphenyl]-3,5-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific bottlenecks researchers face when purifying 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid .

This compound is a highly rigid, amphiphilic molecule utilized extensively as a structural linker in the reticular synthesis of Metal-Organic Frameworks (MOFs) [1] and as a critical intermediate in pharmaceutical drug development [2]. Because it is typically synthesized via a Suzuki-Miyaura cross-coupling between 5-bromoisophthalic acid and p-tolylboronic acid, the crude mixture is heavily contaminated with palladium (Pd) residues, phosphine ligands, and structurally similar homocoupled byproducts [3].

Due to its high lattice energy and dual-polarity (a hydrophobic biphenyl core paired with two highly polar carboxylic acids), standard column chromatography is highly inefficient. Below is our field-proven, self-validating methodology for obtaining >99% purity.

Part 1: The Physicochemical Rationale

To purify this compound effectively, we must exploit its ionizable functional groups. By manipulating the pH, we can selectively drive the target molecule between the aqueous and organic phases, leaving neutral and lipophilic impurities behind.

Table 1: Physicochemical & Solubility Profile for Solvent Selection

Property / ConditionBehavior / ObservationMechanistic Rationale for Purification Step
pKa (Estimated) ~3.5 and ~4.5Allows for complete ionization at pH > 10, enabling phase-separation from neutral impurities.
Aqueous (pH > 10) Highly SolubleForms a disodium/dipotassium salt; ideal for extracting organic impurities into a secondary organic phase.
Aqueous (pH < 2) InsolubleProtonated dicarboxylic acids form strong intermolecular hydrogen bonds, driving rapid precipitation.
Ethyl Acetate / DCM Poorly SolubleTarget compound remains safely in the aqueous phase during basic extraction, while phosphine ligands are removed.
Hot Ethanol / DMF SolubleThermal energy disrupts hydrogen-bonded dimers; ideal for recrystallization and separating tetracarboxylic impurities.
Part 2: Self-Validating Purification Protocol

The following workflow is designed as a self-validating system . At each critical junction, visual or chemical cues will confirm whether the step was successful before you proceed.

PurificationWorkflow Start Crude Suzuki Mixture (Target, Pd, Ligands, Byproducts) Alk Alkaline Dissolution (1M NaOH, pH > 10) Start->Alk Ionize target to disodium salt LLE Liquid-Liquid Extraction (Wash with EtOAc) Alk->LLE Phase separation PdScav Palladium Scavenging (Thiol Resin, 60°C) LLE->PdScav Retain aqueous phase Acid Controlled Acidification (6M HCl, 60°C to pH 1.5) PdScav->Acid Filter off resin Recryst Hot Recrystallization (EtOH/H2O) Acid->Recryst Collect precipitate Pure Pure 4'-methyl-[1,1'-biphenyl] -3,5-dicarboxylic acid Recryst->Pure Dry in vacuo

Fig 1: Self-validating pH-swing and scavenging workflow for biphenyl dicarboxylic acids.

Step-by-Step Methodology

Step 1: Alkaline Quench & Liquid-Liquid Extraction (LLE)

  • Concentrate the crude Suzuki reaction mixture in vacuo to remove the primary reaction solvent (e.g., 1,4-dioxane or THF).

  • Suspend the residue in deionized water and slowly add 1M NaOH until the pH strictly exceeds 10.

  • Transfer to a separatory funnel and wash the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Validation Checkpoint: The target compound is now a water-soluble disodium salt. The EtOAc layer will contain the unreacted p-tolylboronic acid, phosphine ligands, and the non-polar homocoupled byproduct (4,4'-dimethylbiphenyl). Discard the organic layer.

Step 2: Palladium Scavenging

  • Transfer the retained aqueous layer to a round-bottom flask.

  • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 10 wt% relative to the theoretical yield of your product.

  • Stir vigorously at 60°C for 4 hours. Filter the hot solution through a tightly packed Celite pad.

  • Validation Checkpoint: The resulting filtrate should be completely clear and colorless. A persistent gray or dark brown tint indicates residual Pd nanoparticles, requiring a second scavenging pass [4].

Step 3: Controlled Acidification

  • Heat the clear aqueous filtrate to 60°C.

  • Under vigorous mechanical stirring, add 6M HCl dropwise until the pH reaches 1.5.

  • Allow the suspension to cool slowly to room temperature over 2 hours, then cool to 4°C in an ice bath for 1 hour. Filter the precipitate and wash with cold water.

  • Validation Checkpoint: The pH must drop below 2.0. At pH 3–4, the monosodium salt may remain partially dissolved, drastically reducing your yield.

Step 4: Hot Recrystallization

  • Suspend the crude solid in boiling Ethanol. Add water dropwise until the solution just turns cloudy, then add a few drops of Ethanol until it clears.

  • Perform a hot filtration to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Collect the pure white crystals via vacuum filtration and dry in vacuo at 80°C overnight.

Part 3: Troubleshooting & FAQs

Q: During the ethyl acetate wash of the alkaline aqueous layer, a stubborn emulsion forms. How do I break it? A: Causality: The 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid acts as a weak surfactant. Its hydrophobic biphenyl tail and highly polar dicarboxylate head group form micellar structures at the aqueous-organic interface. Solution: Add brine (saturated NaCl) to the aqueous layer. The increased ionic strength reduces the solubility of the organic solvent in the aqueous phase (a phenomenon known as "salting out") and rapidly disrupts the emulsion.

Q: My isolated product has a grayish tint instead of being a stark white powder. How do I fix this? A: Causality: Gray or dark discoloration is the classic hallmark of palladium nanoparticle contamination. Pd(0) clusters easily get trapped within the hydrophobic pockets of the biphenyl lattice during precipitation. Solution: You must scavenge the Pd before acidification. Refer to the optimization parameters in Table 2. If the product is already precipitated, redissolve it in DMF, treat with activated carbon at 80°C for 12 hours, filter through Celite, and precipitate by adding water.

Table 2: Palladium Scavenging Optimization Parameters

Scavenger TypeLoading (wt/wt %)Temp (°C)Time (h)Expected Residual Pd (ppm)
Activated Carbon20%251250 - 100
SiliaMetS Thiol10%604< 10
QuadraPure TU10%604< 10

Q: I am getting a sticky, amorphous paste instead of a crystalline solid during the acidification step. What went wrong? A: Causality: You acidified the solution too quickly at room temperature. A high supersaturation rate causes the compound to "crash out" amorphously, trapping water, inorganic salts, and impurities within a disorganized matrix. Solution: Always perform the acidification at an elevated temperature (e.g., 60°C) and add the HCl dropwise. The thermal energy increases the solubility threshold, allowing for proper crystal nucleation and lattice formation as the solution slowly cools.

Q: NMR shows contamination with biphenyl-3,3',5,5'-tetracarboxylic acid. How do I separate this from my target product? A: Causality: This impurity is the homocoupled byproduct of your starting material, 5-bromoisophthalic acid. Because it also contains carboxylic acids, it perfectly mimics the solubility profile of your target compound during the pH-swing extraction, precipitating right alongside it. Solution: Exploit differential solubility during the final recrystallization. The tetracarboxylic acid is significantly more polar and has a much higher lattice energy, making it nearly insoluble in hot ethanol compared to the dicarboxylic acid target [5]. A simple hot filtration of the ethanol solution will trap the tetracarboxylic acid on the filter paper, allowing your pure target to crystallize from the cooling filtrate.

References
  • Clary, R., et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis." International Journal of Organic Chemistry (2013). URL:[Link]

  • Nouar, F., et al. "Reticular synthesis of HKUST-like tbo MOFs with enhanced CH4 storage." KAUST Repository (2015). URL:[Link]

  • Perry, J. J., et al. "Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials." Proceedings of the Royal Society A (2011). URL:[Link]

  • Becker, G., et al. "Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin." National Institutes of Health / PMC (2025). URL:[Link](Note: PMC ID representative of related furin inhibitor studies)

  • Ji, et al. "Influence of Pd speciation and support interactions for Suzuki reactions." NSF Public Access Repository (2023). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling for 4'-Methyl Biphenyl Dicarboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical nuances of synthesizing 4'-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical nuances of synthesizing 4'-methyl biphenyl dicarboxylates via the Suzuki-Miyaura cross-coupling reaction.

Coupling a halobenzene dicarboxylate (e.g., dimethyl 4-bromophthalate) with 4-methylphenylboronic acid presents a unique mechanistic conflict: the basic conditions required to activate the boronic acid for transmetalation are often the exact conditions that trigger the unwanted saponification (hydrolysis) of your ester groups. This guide deconstructs these failure points and provides field-proven, self-validating protocols to ensure high-yield synthesis.

Mechanistic Workflow & Diagnostic Diagram

To troubleshoot effectively, we must first isolate where the catalytic cycle is breaking down. The diagram below illustrates the productive Suzuki-Miyaura cycle alongside the three most common parasitic side-reactions encountered in dicarboxylate synthesis.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd0) Pd0->OxAdd Homo Failure: Homocoupling (O2 present) Pd0->Homo PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Hydrolysis Failure: Ester Hydrolysis (Due to strong aq. base) TransMet->Hydrolysis Proto Failure: Protodeboronation (Loss of Ar'-B(OH)2) TransMet->Proto RedElim->Pd0 Catalyst Regeneration Product 4'-Methyl Biphenyl Dicarboxylate RedElim->Product

Suzuki-Miyaura Catalytic Cycle and Common Failure Pathways.

FAQ & Troubleshooting Guide

Q1: Why am I observing significant ester hydrolysis instead of the desired dicarboxylate product? A: The standard Suzuki-Miyaura coupling requires a base to form the reactive boronate complex necessary for transmetalation[1]. However, if you are using strong aqueous bases (like NaOH) or even K₂CO₃ in water/co-solvent mixtures at elevated temperatures, you are generating hydroxide ions. These nucleophiles readily attack the electrophilic carbonyl carbons of your dicarboxylate substrate, leading to rapid saponification. Causality & Solution: You must decouple the base's role in transmetalation from its nucleophilicity. Switch to strictly anhydrous conditions utilizing mild, non-nucleophilic bases such as anhydrous K₃PO₄, Cs₂CO₃, or fluoride sources (e.g., KF or CsF). These bases effectively activate the boron species without hydrolyzing the ester[2].

Q2: My 4-methylphenylboronic acid is disappearing, but I am not seeing the coupled product. What is happening? A: This is a classic symptom of either protodeboronation or homocoupling . Protodeboronation is the protonolysis of the carbon-boron bond, yielding toluene instead of your cross-coupled product[3]. While typically base-catalyzed, recent mechanistic studies reveal that even the bulky phosphine ligands used to accelerate oxidative addition can paradoxically promote palladium-catalyzed protodeboronation[4]. Homocoupling results in 4,4'-dimethylbiphenyl and is driven by the presence of trace oxygen, which facilitates the oxidative coupling of two boronic acid molecules[5]. Causality & Solution: To mitigate homocoupling, rigorously degas your solvents using the freeze-pump-thaw method. To reduce protodeboronation, lower the reaction temperature and consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester), which offers a "slow-release" mechanism[3].

Q3: The reaction stalls at the oxidative addition step; unreacted dimethyl bromobenzene dicarboxylate remains. A: While electron-withdrawing ester groups generally accelerate oxidative addition, the reaction will stall if the catalyst deactivates (forming inactive Pd black) or if the ligand-to-palladium ratio is insufficient to stabilize the metal center[5]. Causality & Solution: Ensure you are using a Pd(0) source (like Pd₂(dba)₃) with an appropriate ligand ratio (typically 1:1 to 4:1)[5]. If using a Pd(II) precatalyst, remember it must be reduced to Pd(0) in situ, a process that consumes some of your boronic acid and can delay the catalytic cycle[5]. Using a pre-formed Pd(0) catalyst or a modern Buchwald precatalyst ensures rapid entry into the cycle.

Quantitative Data: Condition Screening Summaries

To streamline your optimization process, the following tables summarize the quantitative risks and efficiencies of various reaction conditions specifically for ester-sensitive Suzuki couplings.

Table 1: Base & Solvent Screening for Ester-Tolerant Suzuki Coupling

BaseSolvent SystemTransmetalation EfficiencyEster Hydrolysis RiskRecommendation for Dicarboxylates
K₂CO₃ (aq)Dioxane / H₂OHighCritical Not recommended; rapid saponification.
K₃PO₄ (anhydrous)TolueneModerateLowExcellent for sensitive esters.
Cs₂CO₃DMFHighLow-ModerateGood all-around, but requires dry DMF.
KFTHFModerateVery Low Best for highly sensitive substrates.

Table 2: Catalyst & Ligand Selection Matrix

Catalyst / Ligand SystemOxidative Addition RateHomocoupling RiskBest Application
Pd(PPh₃)₄ModerateHighBaseline standard; requires strict degassing.
Pd(dppf)Cl₂HighModerateSterically hindered substrates.
Pd₂(dba)₃ + XPhosVery High LowSluggish bromides/chlorides; stabilizes Pd(0).

Self-Validating Experimental Protocol

Title: Anhydrous Synthesis of Dimethyl 4'-Methylbiphenyl-3,4-Dicarboxylate Objective: Couple 4-methylphenylboronic acid with dimethyl 4-bromophthalate while completely suppressing ester hydrolysis and minimizing protodeboronation.

Phase 1: Preparation & Rigorous Degassing

  • Add dimethyl 4-bromophthalate (1.0 eq, limiting reagent) and 4-methylphenylboronic acid (1.2 eq) to an oven-dried Schlenk flask.

    • Causality: A slight excess of boronic acid compensates for minor protodeboronation without overwhelming the system to the point of homocoupling[5].

  • Add anhydrous K₃PO₄ (2.0 eq).

    • Causality: Anhydrous phosphate provides sufficient basicity for transmetalation without the hydroxide ions that cause ester saponification[2].

  • Add anhydrous Toluene (to reach 0.2 M concentration). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Self-Validation Checkpoint 1: If the solvent turns yellow/brown before catalyst addition, trace oxygen is still present. It must remain colorless to prevent homocoupling.

Phase 2: Catalyst Activation & Addition 4. Under a strict argon atmosphere, add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).

  • Causality: Utilizing pre-formed Pd(0) prevents the parasitic consumption of boronic acid required to reduce Pd(II) precatalysts[5]. XPhos is bulky and electron-rich, accelerating oxidative addition.

  • Self-Validation Checkpoint 2: The solution should transition to a deep red/orange color within minutes, indicating the successful formation of the active Pd(0)-XPhos complex.

Phase 3: Reaction Execution 5. Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint 3: Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

    • Success: A new UV-active spot (the desired product) appears with a higher

      
       than the starting bromide.
      
    • Failure (Hydrolysis): A highly polar baseline spot appears (dicarboxylic acid).

    • Failure (Homocoupling): A non-polar spot running near the solvent front appears (4,4'-dimethylbiphenyl).

Phase 4: Workup & Isolation 6. Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic phosphate salts, and concentrate under reduced pressure. 7. Purify via flash column chromatography to isolate the pure dimethyl 4'-methylbiphenyl-3,4-dicarboxylate.

References

  • Protodeboronation - Wikipedia.[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society.[Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit (r/Chempros).[Link]

Sources

Optimization

Technical Support Center: Defect Minimization in Methyl-Functionalized Biphenyl MOFs

Topic: Minimizing defects in Metal-Organic Frameworks (MOFs) synthesized with methyl-substituted biphenyl dicarboxylate linkers (e.g., Me-BPDC). Target Frameworks: Zr-based MOFs (UiO-67 type), IRMOFs.[1] Core Diagnostic:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing defects in Metal-Organic Frameworks (MOFs) synthesized with methyl-substituted biphenyl dicarboxylate linkers (e.g., Me-BPDC). Target Frameworks: Zr-based MOFs (UiO-67 type), IRMOFs.[1]

Core Diagnostic: The Steric Challenge

Before optimizing your synthesis, you must understand why defects form in this specific system. Unlike standard biphenyl linkers (BPDC), methyl-substituted biphenyl linkers introduce two critical stress points into the lattice assembly:

  • Rotational Barrier (Steric Clash): The methyl group on the biphenyl ring creates a high rotational energy barrier. The phenyl rings cannot rotate freely to find the optimal packing geometry during nucleation.

  • Hydrophobic Repulsion: The methyl group increases the hydrophobicity of the pore environment, which can alter the solubility of the Zr/metal precursors during the critical cluster-formation stage.

The Result: If nucleation occurs too fast, the linker cannot "wiggle" into its correct position. The lattice compensates by leaving the site empty (Missing Linker Defect) or terminating the node with a modulator/solvent molecule.

Optimized Synthesis Protocol (The "Slow-Growth" Method)

To minimize defects, we must shift the reaction from Kinetic Control (fast, amorphous/defective precipitation) to Thermodynamic Control (slow, error-corrected crystal growth).

Reagents & Stoichiometry
  • Metal Source: ZrCl₄ (Preferred over ZrOCl₂ for anhydrous control).

  • Linker: Methyl-Biphenyl Dicarboxylic Acid (Me-BPDC).

  • Solvent: DMF (N,N-Dimethylformamide).[2]

  • Modulator (Critical): Benzoic Acid (BA) + HCl (Optional co-modulator).

Expert Insight: Do not use Acetic Acid for this specific linker. Acetic acid exchanges too rapidly. Benzoic acid has a similar aromatic footprint to your linker, creating a "soft template" that slows down the Zr-cluster formation, allowing the bulky Me-BPDC time to align correctly [1].

Step-by-Step Protocol
  • Pre-Dissolution (The Template Phase):

    • Dissolve ZrCl₄ in DMF.[2]

    • Add Benzoic Acid (30 equivalents) .

    • Crucial: Sonicate for 20 mins until clear. This forms the {Zr6(Benzoate)} secondary building units (SBUs) first.

  • Linker Addition:

    • Add Me-BPDC (1 equivalent).

    • Add water (1-2 equivalents) .

    • Why Water? Zr-MOFs require trace water to form the

      
      -OH bridges in the Zr6 cluster. Without controlled water, the cluster is defective [2].
      
  • Crystallization (The "Oven" Phase):

    • Seal in a pressure vessel (autoclave).

    • Temperature: 120°C (Static).

    • Time: 48–72 hours.[3] (Standard BPDC takes 24h; Methyl-BPDC requires longer for the sterically hindered ligands to organize).

  • Defect Healing (Optional but Recommended):

    • After 48h, if the powder is amorphous, add a "healing loop": Cool to 80°C, add 0.5 eq of fresh Linker, and reheat to 120°C for 24h.

Visualization: The Defect Minimization Workflow

The following diagram illustrates the competition between the Modulator (Benzoic Acid) and the Bulky Linker (Me-BPDC).

MOF_Synthesis cluster_pathways Growth Pathways Start Precursors (ZrCl4 + Me-BPDC) Modulation Modulator Addition (Benzoic Acid) Start->Modulation Nucleation Nucleation Phase (Cluster Formation) Modulation->Nucleation Fast Low Modulation (Fast Kinetics) Nucleation->Fast < 10 eq BA Slow High Modulation (Thermodynamic Control) Nucleation->Slow > 30 eq BA Result_Defect Defective Lattice (Missing Linkers) Fast->Result_Defect Steric Clash Unresolved Result_Crystal Pristine Crystal (Minimally Defective) Slow->Result_Crystal Reversible Exchange

Caption: Kinetic vs. Thermodynamic pathways. High modulation (Green path) forces reversible exchange, allowing the bulky methyl-linkers to correct their orientation before locking into the lattice.

The Activation Trap (Where Defects are "Created")

You can synthesize a perfect crystal and destroy it during activation. Methyl-functionalized linkers make the pores hydrophobic.[4] If you use standard activation (boiling methanol), the surface tension can collapse the framework.

Safe Activation Protocol:

  • Solvent Exchange: Wash with DMF (3x) to remove unreacted ligand.

  • Step-Down Exchange: Exchange DMF with Acetone over 3 days (refresh solvent every 12h).

    • Why Acetone? It has lower surface tension than methanol and is compatible with hydrophobic pores.

  • Supercritical CO₂ (scCO₂): If available, this is mandatory for methyl-biphenyl MOFs to prevent capillary collapse.

  • Thermal Activation: Heat under dynamic vacuum at 120°C (Do not exceed 150°C; methyl groups can lower thermal stability compared to bare BPDC).

Troubleshooting & FAQs
Q1: My PXRD shows broad peaks (amorphous). What happened?

A: Nucleation was too fast. The bulky methyl group prevented the long-range order from establishing before the solid precipitated.

  • Fix: Increase the Modulator:Zr ratio to 50:1 or 100:1. This forces the reaction to slow down. Alternatively, add 0.5 mL HCl (concentrated) to the synthesis; the lower pH drastically slows deprotonation and nucleation.

Q2: The BET surface area is 30% lower than the theoretical value.

A: This is a classic sign of "Pore Clogging" or "Collapse".

  • Clogging: Unreacted linker or benzoic acid is stuck in the pores.

    • Test: Run a TGA.[2][5] If you see weight loss between 200°C–300°C, your pores are clogged with modulator [3].

    • Fix: Wash with 5% Triethylamine in Ethanol (base wash) to strip the benzoic acid, then wash extensively with acetone.

  • Collapse: You activated too aggressively.

    • Fix: Switch to scCO₂ drying or lower the activation temperature.

Q3: Can I use 4'-methylbiphenyl-4-carboxylic acid?

A: STOP. That is a monocarboxylic acid. It cannot act as a structural linker (bridge) because it only has one "hand" to grab the metal node.

  • If you include this, it acts as a Capping Agent , intentionally creating defects by terminating the lattice growth.

  • Ensure your linker is a dicarboxylic acid (e.g., 4,4'-biphenyldicarboxylic acid with a methyl substituent).

Data Summary: Modulator Effects
Modulator TypeEq. vs ZrEffect on NucleationDefect DensityCrystallinity
None 0InstantHigh (Amorphous)Very Low
Acetic Acid 50-100FastMediumMedium
Benzoic Acid 30-50Slow (Optimal) Low High
HCl 1-5Very SlowVery LowHigh (Large Crystals)
References
  • Trickett, C. A., et al. (2015). "Definitive Molecular Level Characterization of Defects in UiO-66." Angewandte Chemie International Edition.

  • Shearer, G. C., et al. (2014). "Tuned to Perfection: Ironing Out the Defects in Metal-Organic Framework UiO-66." Chemistry of Materials.

  • Vermeer, M., et al. (2023). "Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks." ACS Omega.

  • Yuan, S., et al. (2018). "Stable Metal–Organic Frameworks: Design, Synthesis, and Applications." Advanced Materials.

Sources

Troubleshooting

removing unreacted ligand from 4'-methyl-biphenyl-3,5-dicarboxylate frameworks

Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs) constructed from 4'-methyl-biphenyl-3,5-dicarboxylate (MBPD) and its derivatives. As a Senior Application Scientist, I frequently encounter rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs) constructed from 4'-methyl-biphenyl-3,5-dicarboxylate (MBPD) and its derivatives.

As a Senior Application Scientist, I frequently encounter researchers struggling with the "activation" phase of these specific frameworks. The MBPD ligand presents a unique challenge: its biphenyl core introduces significant steric bulk, hydrophobicity, and strong


 stacking interactions with the framework walls. Consequently, unreacted MBPD ligands stubbornly resist removal via standard solvent washing, leading to blocked pores and artificially low surface areas[1]. Furthermore, aggressive vacuum evacuation often leads to irreversible framework collapse due to capillary stress[2].

This guide provides field-validated troubleshooting steps, mechanistic explanations, and rigorous protocols to ensure the successful purification and activation of your MBPD-MOFs.

Part 1: Troubleshooting Guide & FAQs

Q1: My experimental BET surface area is less than 30% of the theoretical value. What went wrong? A: This is the most common issue with MBPD-MOFs and usually stems from one of two causes: trapped unreacted ligand or framework collapse. Diagnostic Step: Digest a small sample of your activated MOF in DCl/DMSO-


 and run a 

H-NMR. If you observe an excess of aromatic peaks corresponding to the MBPD ligand relative to your metal cluster ratio, unreacted ligand is clogging the pores. If the NMR ratio is correct, run a Powder X-Ray Diffraction (PXRD) scan. Broadened or missing peaks indicate framework collapse during solvent evacuation.

Q2: Why doesn't standard solvent exchange in DMF and Ethanol remove the unreacted MBPD? A: Standard static soaking relies on simple diffusion. The hydrophobic nature of the 4'-methyl-biphenyl moiety means it has poor solubility in polar protic solvents like ethanol at room temperature. Furthermore,


 stacking between the unreacted ligand and the MOF pore walls creates an energetic barrier to diffusion. You must shift the thermodynamic equilibrium using continuous, hot solvent extraction (e.g., Soxhlet extraction)[1].

Q3: My MOF becomes amorphous when I pull a vacuum on it. How do I prevent this? A: Framework collapse under vacuum is driven by capillary forces. As the liquid-gas meniscus recedes through the micropores, it exerts a capillary pressure (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) directly proportional to the solvent's surface tension (

). DMF (

mN/m) and water (

mN/m) exert massive stress on fragile MBPD-MOFs. You must exchange the pore solvent for a low-surface-tension solvent like n-hexane (

mN/m) or bypass the liquid-gas phase boundary entirely using supercritical CO

(scCO

) activation,[2].

Part 2: Mechanistic Workflows

To systematically diagnose and treat activation failures, follow the logic outlined in the diagrams below.

Workflow A As-Synthesized MBPD-MOF B DMF Wash & Centrifugation A->B Remove bulk impurities C Soxhlet Extraction (Ethanol, 24h) B->C Extract trapped MBPD D Solvent Exchange (Hexane) C->D Lower surface tension E scCO2 Activation D->E Bypass capillary forces F Activated MBPD-MOF E->F Yield porous framework

Caption: Standardized workflow for the removal of unreacted MBPD ligand and MOF activation.

DecisionTree Start Issue: Low BET Surface Area in MBPD-MOF Q1 Are there extra aromatic peaks in 1H-NMR (digested)? Start->Q1 Yes1 Unreacted MBPD trapped. Perform Soxhlet Extraction. Q1->Yes1 Yes No1 Is the PXRD pattern amorphous/broadened? Q1->No1 No Yes2 Framework collapse. Switch to scCO2 Activation. No1->Yes2 Yes No2 Pore blockage by solvent. Increase vacuum time/temp. No1->No2 No

Caption: Troubleshooting decision tree for diagnosing and resolving low porosity in MBPD-MOFs.

Part 3: Validated Experimental Protocols

Protocol A: Soxhlet Extraction & Low-Tension Solvent Exchange

Use this protocol to forcefully extract unreacted MBPD ligand while minimizing capillary stress during drying.

  • Initial Wash: Decant the mother liquor from the synthesis vessel. Wash the as-synthesized MBPD-MOF powder with fresh DMF (3 × 15 mL), centrifuging at 5000 rpm between washes to remove loosely bound precursors.

  • Soxhlet Setup: Transfer the MOF powder into a porous cellulose extraction thimble. Place the thimble into a Soxhlet extractor attached to a round-bottom flask containing 150 mL of absolute ethanol.

  • Continuous Extraction: Reflux the ethanol for 24–48 hours. Causality: The continuous siphoning of hot, fresh ethanol shifts the concentration gradient, forcing the bulky, hydrophobic MBPD ligand out of the pores without breaking the stronger metal-carboxylate coordination bonds[1].

  • Low-Tension Exchange: Remove the thimble and transfer the MOF to a vial containing 20 mL of n-hexane. Soak for 3 days, replacing the hexane with fresh solvent every 24 hours. Causality: Hexane displaces the ethanol. Because hexane has a significantly lower surface tension, it reduces the capillary pressure exerted on the pore walls during the final drying step[2].

  • Evacuation: Decant the hexane and evacuate the sample under dynamic vacuum (

    
     torr) at room temperature for 12 hours, followed by gradual heating to 100 °C for an additional 12 hours.
    
Protocol B: Supercritical CO (scCO ) Activation

Use this protocol if the MBPD-MOF framework is highly fragile and collapses even after hexane exchange.

  • Solvent Exchange to Ethanol: Following Protocol A (Steps 1-3), ensure the MOF is fully solvated in absolute ethanol. (Do not use hexane for this protocol, as ethanol is highly miscible with liquid CO

    
    ).
    
  • Liquid CO

    
     Flushing:  Transfer the ethanol-solvated MOF into the chamber of a critical point dryer. Seal the chamber and cool to 10 °C. Fill the chamber with liquid CO
    
    
    
    . Soak for 6 hours, purging the chamber for 5 minutes every 2 hours to vent the displaced ethanol[3].
  • Supercritical Transition: Once all ethanol is displaced, seal the chamber and raise the temperature to 40 °C. The pressure will naturally rise above 74 bar. You have now crossed the critical point of COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (31.1 °C and 72.9 bar).
    
  • Isothermal Venting: Hold the supercritical state for 1 hour. Then, slowly vent the scCO

    
     gas at a rate of 1 bar/min while maintaining the temperature at 40 °C. Causality:  Supercritical fluids possess no liquid-gas phase boundary. By venting the CO
    
    
    
    in its supercritical state, surface tension is effectively zero, completely eliminating capillary forces and leaving a pristine, fully evacuated pore network[3].

Part 4: Quantitative Data Comparison

The choice of activation method drastically impacts the final quality of the MBPD-MOF. The table below summarizes the expected outcomes based on the activation strategy employed.

Activation MethodEvacuating SolventSolvent Surface Tension (mN/m)Residual MBPD Ligand (%)BET Surface Area Recovery (%)Framework Integrity (PXRD)
Direct Vacuum DMF37.1> 15%< 30%Severe Collapse
Static Soak + Vac Ethanol22.1~ 10%45 - 60%Partial Collapse
Protocol A (Soxhlet) n-Hexane18.4< 2%80 - 90%Maintained
Protocol B (scCO

)
Supercritical CO

~ 0.0 < 1% > 98% Pristine

Note: Residual ligand % is estimated via


H-NMR integration of digested samples. Surface area recovery is relative to crystallographic theoretical values.

References

  • Evaluating the purification and activation of metal-organic frameworks from a technical and circular economy perspective. White Rose Research Online. Available at: [Link]

  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. OSTI.GOV. Available at:[Link]

  • The Photothermal Effect in MOFs (Discussion of scCO2 activation). Universitat Autònoma de Barcelona. Available at:[Link]

  • Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Phase Purity Optimization of 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid Complexes

From the Desk of the Senior Application Scientist Welcome to the Advanced Materials Support Center. Synthesizing phase-pure coordination polymers and metal-organic frameworks (MOFs) using asymmetric ligands like 4'-methy...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Advanced Materials Support Center. Synthesizing phase-pure coordination polymers and metal-organic frameworks (MOFs) using asymmetric ligands like 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (H2mbpdc) presents unique crystallographic challenges. The rotational freedom of the biphenyl linkage, combined with the steric and hydrophobic influence of the 4'-methyl group, often leads to competing kinetic and thermodynamic phases.

This guide is designed to move beyond basic recipes. Here, we break down the causality behind phase impurities and provide field-proven, self-validating protocols to ensure your bulk materials match your single-crystal predictions.

Mechanistic Overview: The H2mbpdc Challenge

When metal precursors react with H2mbpdc, the system faces a bifurcation pathway. Rapid solvothermal synthesis often forces the metal nodes to coordinate with the ligand in its highest-energy conformation, precipitating a metastable kinetic phase . Over time, or with sufficient thermal energy, the system attempts to rearrange into the lower-energy thermodynamic phase . If the reaction lacks a competing modulator to slow down nucleation, researchers inevitably capture a co-crystallized mixture of both phases.

Achieving a phase-pure material is critical for predictable topologies and subsequent applications, as mixed phases compromise structural integrity and porosity 1.

G Ligand H2mbpdc + Metal Salts Kinetic Kinetic Phase (Mixed/Amorphous) Ligand->Kinetic Fast Nucleation (No Modulator) Thermo Thermodynamic Phase (Target Pure Complex) Ligand->Thermo Slow Nucleation Kinetic->Thermo Thermal Rearrangement Modulator Modulator (Acetic Acid) Modulator->Ligand Competes for Metal Sites Modulator->Thermo Drives Reversible Assembly

Thermodynamic vs. kinetic control in MOF phase assembly via coordination modulation.

Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of two different crystalline phases instead of a pure complex? Expert Insight: The asymmetry of the 4'-methyl group causes the ligand to adopt multiple coordination angles. Without regulation, rapid metal-ligand bonding locks the framework into a mixed kinetic state before it can reach thermodynamic equilibrium. Actionable Solution: Implement a coordination modulation approach. By introducing a monocarboxylic acid (e.g., acetic acid) at 20–30 equivalents, you create competitive binding at the metal sites. This slows the nucleation rate, allowing reversible bond formation that heavily favors the assembly of the phase-pure thermodynamic framework 1.

Q2: My PXRD pattern shows a broad baseline indicating amorphous impurities. How do I fix this? Expert Insight: Amorphous precipitates form when the supersaturation level is too high, leading to catastrophic, uncontrolled nucleation. The hydrophobic nature of the 4'-methyl group reduces the ligand's solubility in standard polar aprotic solvents (like pure DMF) during the cooling phase. Actionable Solution: Adjust the solvent ratio and the cooling rate. A mixed solvent system (e.g., DMF:EtOH:H2O) enhances ligand solubility at high temperatures while providing a controlled dielectric environment. Employing a slow cooling rate (e.g., 2 °C/hour) prevents secondary amorphous nucleation.

Q3: The phase is pure by PXRD, but the BET surface area is near zero. Is unreacted ligand trapped in the pores? Expert Insight: Yes. The 4'-methyl group makes unreacted H2mbpdc highly hydrophobic. During synthesis, excess ligand aggregates within the hydrophobic micropores of the framework via


 stacking. Standard washing with DMF is insufficient to displace these strongly adsorbed species, leading to blocked pores and poor gas adsorption metrics 2.
Actionable Solution:  Implement a rigorous Soxhlet extraction using a lower-boiling, less sterically hindered solvent (like methanol) for 24 hours, followed by dynamic vacuum activation.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between synthesis parameters and the resulting phase purity of H2mbpdc complexes.

Temperature (°C)Modulator (Acetic Acid, eq.)Solvent Ratio (DMF:EtOH:H2O)Cooling Rate (°C/h)Yield (%)Phase Purity (%)
12001:0:0Crash cooling85< 40 (Mixed)
120101:1:01078~ 75
120302:1:1265> 99 (Pure)
140302:1:1245> 99 (Pure)

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology for synthesizing phase-pure[M2(mbpdc)2(solvent)2] paddlewheel complexes. This protocol is designed as a closed-loop, self-validating system.

Step 1: Precursor Dissolution Dissolve 0.1 mmol of H2mbpdc and 0.1 mmol of the metal nitrate salt (e.g., Cu(NO3)2·3H2O) in 10 mL of a solvent mixture containing DMF, Ethanol, and Deionized Water in a 2:1:1 volumetric ratio. Sonicate for 10 minutes until optically clear.

Step 2: Modulator Integration Add 3.0 mmol (30 equivalents relative to the ligand) of glacial acetic acid to the solution. Stir for 5 minutes. Causality check: The high concentration of modulator ensures that crystal growth is strictly thermodynamically controlled.

Step 3: Solvothermal Programming Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Program the oven to heat to 120 °C at a rate of 5 °C/min, hold isothermally at 120 °C for 72 hours, and cool to room temperature at a strictly controlled rate of 2 °C/hour.

Step 4: Soxhlet Activation Filter the resulting crystals and wash briefly with fresh DMF. Transfer the bulk material to a Soxhlet extractor and reflux with anhydrous methanol for 24 hours to displace unreacted ligand and high-boiling DMF molecules from the pores 2. Dry under dynamic vacuum at 80 °C for 12 hours.

Step 5: PXRD Phase Validation (Self-Validation Checkpoint) Collect powder X-ray diffraction (PXRD) data on the bulk activated sample. Perform a Le Bail whole-pattern fitting using the simulated single-crystal pattern as the baseline. The protocol validates itself if the goodness-of-fit (GOF) is < 1.5 and the difference curve is flat, confirming the absolute absence of secondary kinetic phases or amorphous halos 3.

Workflow Step1 1. Precursor Dissolution (DMF/EtOH/H2O) Step2 2. Modulator Addition (e.g., 30 eq. Acetic Acid) Step1->Step2 Step3 3. Solvothermal Synthesis (120 °C, 2 °C/h cooling) Step2->Step3 Step4 4. Soxhlet Activation (Methanol, 24h) Step3->Step4 Step5 5. PXRD Validation (Le Bail Fitting) Step4->Step5

Step-by-step experimental workflow for optimizing H2mbpdc complex phase purity.

References

  • Coordination polymers and metal–organic frameworks: materials by design. ResearchGate. 1

  • Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials. Royal Society Publishing. 2

  • Phase Purity via Powder XRD Analysis. Scribd. 3

Sources

Troubleshooting

Technical Support Center: Hydrolysis Stability of 4'-Methyl Substituted Biphenyl Esters

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Mechanistic insights, troubleshooting guides, and self-validating protocols for evaluating the chemical and enzymatic stability of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Mechanistic insights, troubleshooting guides, and self-validating protocols for evaluating the chemical and enzymatic stability of substituted biphenyl esters.

Section 1: Core Principles & FAQs

Q1: How does the 4'-methyl substitution impact the baseline chemical stability of biphenyl esters? Answer: The chemical hydrolysis of biphenyl esters under physiological or alkaline conditions proceeds via the standard base-catalyzed


 mechanism. The 4'-methyl group acts as a mild electron-donating group (EDG) through inductive (+I) and hyperconjugative (+M) effects. This increases the electron density at the ester carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack by hydroxide ions (

).

However, because the two phenyl rings in the biphenyl system are twisted out of coplanarity to minimize steric hindrance, the transmission of these electronic effects across the biaryl axis is heavily attenuated—typically only about 25% as effective as in direct benzoate systems[1]. Consequently, the 4'-methyl substitution provides a slight but measurable increase in chemical stability compared to unsubstituted analogs.

Q2: Why do my 4'-methyl biphenyl esters degrade rapidly in plasma despite showing excellent stability in PBS (pH 7.4)? Answer: This highlights the critical dichotomy between chemical and enzymatic stability. While the 4'-methyl group electronically protects the ester bond from chemical hydrolysis, it simultaneously increases the molecule's overall lipophilicity (LogP) and alters its solvent-accessible surface area[2]. In biological matrices like rat or human plasma, this increased lipophilicity enhances the molecule's binding affinity to the hydrophobic active sites of non-specific carboxylesterases and lipases[3]. Thus, rapid clearance in plasma is driven by highly efficient enzymatic cleavage, not chemical instability.

Q3: Can I use standard organic co-solvents (like DMSO or MeCN) to solubilize these highly lipophilic esters during stability assays? Answer: Yes, but with strict limitations. High concentrations of co-solvents (>5% v/v) can alter the dielectric constant of the buffer, suppressing the ionization of water and artificially inflating the apparent chemical half-life. Furthermore, in enzymatic assays, solvents like DMSO can denature plasma esterases or lipases, leading to false-positive stability results[3]. Always cap co-solvents at 1-2% and run a vehicle-control arm.

Section 2: Mechanistic & Troubleshooting Workflows

G1 A 4'-Methyl Biphenyl Ester B Electronic Effect (+I, +M) Increases e⁻ density A->B C Attenuated Transmission (~25% of benzoates) A->C D Carbonyl Carbon Less Electrophilic B->D C->D E Slower OH⁻ Attack (B_AC2 Mechanism) D->E F Increased Chemical Stability (pH 7.4/9.0) E->F

Mechanistic pathway of 4'-methyl substitution enhancing chemical stability via electronic effects.

G2 Start High Clearance in Assay Step1 Buffer Stability (pH 7.4) Start->Step1 Decision1 Stable? Step1->Decision1 ChemInst Chemical Hydrolysis Optimize pH/Solvent Decision1->ChemInst No Step2 Plasma Assay ± BNPP Decision1->Step2 Yes Decision2 Stable w/ BNPP? Step2->Decision2 EnzDeg Esterase Degradation (Lipophilicity driven) Decision2->EnzDeg Yes OtherDeg Oxidative Metabolism (Check CYP450) Decision2->OtherDeg No

Troubleshooting workflow to differentiate chemical vs. enzymatic hydrolysis of biphenyl esters.

Section 3: Troubleshooting Guide

Issue 1: Non-linear degradation kinetics in alkaline buffer (pH 9.0)
  • Root Cause: The highly lipophilic 4'-methyl biphenyl ester may be precipitating out of solution over time (mimicking degradation) or forming protective micelles that shield the ester core from hydroxide attack.

  • Solution: Ensure the compound concentration is well below its kinetic solubility limit (typically <5 µM for these analogs). Centrifuge the samples post-incubation and analyze the pellet to confirm if precipitation is occurring.

Issue 2: Unable to differentiate between esterase hydrolysis and CYP450 oxidative metabolism in liver S9 fractions
  • Root Cause: Liver S9 fractions contain both active esterases and Phase I oxidative enzymes. The 4'-methyl group is a prime target for benzylic oxidation by CYP enzymes, which can be easily mistaken for ester hydrolysis.

  • Solution: Run a differential assay. Conduct one arm with a broad-spectrum esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) and another arm without the CYP cofactor NADPH. This orthogonal approach isolates the hydrolytic pathway from the oxidative pathway.

Section 4: Quantitative Data Summary

The following table summarizes the divergent effects of the 4'-methyl substitution on chemical versus enzymatic stability.

Compound StructureChemical Stability

(pH 7.4 Buffer)
Chemical Stability

(pH 9.0 Buffer)
Enzymatic Stability

(Rat Plasma)
Unsubstituted Biphenyl Ester > 240 hours~ 45.0 hours~ 120.0 minutes
4'-Methyl Biphenyl Ester > 300 hours~ 65.0 hours~ 45.0 minutes

Note: The 4'-methyl substitution increases chemical half-life due to +I/+M electronic effects but significantly decreases plasma half-life due to enhanced lipophilicity and esterase binding[2].

Section 5: Standardized Experimental Protocols

Protocol: Self-Validating Plasma Esterase Stability Assay

This protocol utilizes a self-validating control system to ensure that observed degradation is strictly enzymatic and not an artifact of matrix chemistry.

Step 1: Matrix Preparation & Self-Validation Setup

  • Pre-warm pooled rat or human plasma to 37°C in a shaking incubator.

  • Self-Validating Control: Prepare a control matrix of heat-inactivated plasma (boiled at 90°C for 10 minutes, then centrifuged to remove denatured proteins). Causality: If the ester degrades in this matrix, the instability is chemical or due to non-enzymatic matrix components, thereby validating the assay's ability to isolate true enzymatic hydrolysis.

Step 2: Inhibitor Profiling

  • Aliquot the active plasma into two separate tubes (Tube A and Tube B).

  • To Tube A, add 1 mM BNPP (Bis-p-nitrophenyl phosphate) to inhibit carboxylesterases. Leave Tube B untreated. Incubate both for 15 minutes at 37°C.

Step 3: Reaction Initiation

  • Spike the 4'-methyl biphenyl ester into all matrices (Active, Active+BNPP, and Heat-Inactivated) to achieve a final concentration of 1 µM.

  • Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 1% v/v to prevent enzyme denaturation[3].

Step 4: Quenching & Extraction

  • At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from each tube.

  • Quench the reaction immediately by adding the aliquot to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).

Step 5: LC-MS/MS Analysis

  • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to LC vials and analyze via LC-MS/MS. Plot the natural log (

    
    ) of the remaining percentage versus time to calculate the elimination rate constant (
    
    
    
    ) and half-life (
    
    
    ).

References

  • Polarography, EPR spectra, and the transmission of the substituent effects in biphenyl derivatives. ResearchGate. Available at:[Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. PubMed Central (PMC). Available at:[Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PubMed Central (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectrum Analysis of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid

[1] Executive Summary & Application Context 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (referred to herein as H₂MBDA ) is a rigid, V-shaped organic linker widely utilized in Crystal Engineering and Drug Discovery. I...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Context

4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (referred to herein as H₂MBDA ) is a rigid, V-shaped organic linker widely utilized in Crystal Engineering and Drug Discovery. Its primary application lies in the synthesis of Metal-Organic Frameworks (MOFs), specifically functionalized derivatives of the UiO-67 and NOTT series, where the methyl group provides steric bulk and hydrophobicity to the pore environment.

This guide provides a technical comparison of the H₂MBDA FTIR spectrum against its non-methylated analog and its metal-coordinated state. It allows researchers to validate ligand purity and confirm successful coordination chemistry.

Structural Analysis & Vibrational Modes

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.

Functional GroupStructural FeatureExpected Vibrational Behavior
Carboxylic Acid (-COOH) Dimeric H-bondingBroad O-H stretch (3300–2500 cm⁻¹) due to strong dimerization in solid state.
Carbonyl (C=O) Conjugated AcidStrong, sharp peak (1680–1710 cm⁻¹). Conjugation with the biphenyl ring lowers the frequency slightly compared to aliphatic acids.
Methyl (-CH₃) The Differentiator Weak aliphatic C-H stretches (2960–2850 cm⁻¹) and bending modes (~1380 cm⁻¹). These are absent in the parent biphenyl dicarboxylate.
Biphenyl Core (Ar-Ar) Aromatic RingsC=C Ring stretches (1600, 1580 cm⁻¹) and C-H aromatic stretches (>3000 cm⁻¹).

Comparative Analysis: Identifying the Fingerprint

Scenario A: H₂MBDA vs. [1,1'-biphenyl]-3,5-dicarboxylic acid (H₂BDA)

Objective: Confirming the presence of the Methyl functionalization.

The core biphenyl dicarboxylate structure is identical in both molecules. The critical distinction lies in the aliphatic region.

Spectral RegionH₂MBDA (Target)H₂BDA (Alternative/Precursor)Interpretation
3100–3000 cm⁻¹ Present (Ar-H)Present (Ar-H)Aromatic C-H stretching.[1] Indistinguishable between the two.
2980–2850 cm⁻¹ Visible Peaks Absent Diagnostic Zone: The methyl group introduces sp³ C-H stretching modes (asymmetric ~2960 cm⁻¹, symmetric ~2870 cm⁻¹).
~1380 cm⁻¹ Present Absent Methyl "Umbrella" deformation mode. Often obscured by the fingerprint region but distinct in clean samples.
~800–700 cm⁻¹ Pattern APattern BOut-of-plane (OOP) bending shifts due to different substitution patterns (3,5-disubstituted vs 4'-substituted ring).
Scenario B: Free Ligand (H₂MBDA) vs. MOF-Coordinated (e.g., Zr-MBDA)

Objective: Verifying successful synthesis of Metal-Organic Frameworks.

Upon coordination to metal nodes (e.g., Zr clusters in UiO-66/67 types), the carboxylic acid proton is removed, and the C=O double bond character is delocalized.

Functional GroupFree Ligand (H₂MBDA)Metal-Coordinated (MOF)Mechanism of Shift
Carbonyl 1690 ± 10 cm⁻¹ (C=O)Disappears Proton loss removes pure C=O character.
Carboxylate Absent1540–1560 cm⁻¹ (ν_asym)Formation of asymmetric COO⁻ stretch.
Carboxylate Absent1390–1410 cm⁻¹ (ν_sym)Formation of symmetric COO⁻ stretch.
Hydroxyl Broad band (3000 cm⁻¹)Disappears Deprotonation removes the O-H oscillator.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this protocol. It includes a "Dry-Check" step to prevent water interference, which is critical for dicarboxylic acids.

Step-by-Step Methodology
  • Sample Pre-treatment (Critical):

    • H₂MBDA is hygroscopic and forms dimers. Dry the sample at 80°C under vacuum for 4 hours to remove physisorbed water.

    • Validation: If the broad O-H peak at 3400 cm⁻¹ (distinct from the acid dimer shoulder) persists, the sample is wet.

  • Matrix Preparation (KBr Method - Preferred for Resolution):

    • Mix 1.5 mg of H₂MBDA with 150 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Necessary to resolve aromatic overtones).

    • Scans: 32 or 64.

    • Background: Fresh KBr blank (or Air for ATR).

Workflow Visualization

The following diagram illustrates the logic flow for interpreting the spectrum and validating the synthesis.

FTIR_Workflow Start Crude Product Analysis Check1 Peak at 1680-1710 cm⁻¹? Start->Check1 Check2 Peaks at 2850-2960 cm⁻¹? Check1->Check2 Yes (C=O Present) Result_MOF Indication: Coordinated MOF (Look for 1540/1400 cm⁻¹) Check1->Result_MOF No (Shifted to COO⁻) Check3 Broad band 2500-3300 cm⁻¹? Check2->Check3 Yes (Aliphatic C-H) Result_Impurity Impurity: Non-methylated Analog or Solvent Check2->Result_Impurity No (Missing Methyl) Result_Ligand Confirmed: H₂MBDA Ligand Check3->Result_Ligand Yes (COOH Dimer) Check3->Result_MOF No (Deprotonated)

Caption: Logic flow for distinguishing the free H₂MBDA ligand from its metal-coordinated MOF state or non-methylated impurities.

Detailed Spectral Data Table

The following table synthesizes data from general biphenyl dicarboxylate literature and methyl-substituted aromatic principles.

Wavenumber (cm⁻¹)IntensityAssignmentComparative Note
3300–2500 Medium, Broadν(O-H)Characteristic of carboxylic acid dimers. Overlaps C-H region.
3060, 3030 Weakν(C-H) AromaticCommon to all biphenyls.
2960, 2925, 2870 Weakν(C-H) AliphaticSpecific to 4'-Methyl group. Differentiates from H₂BDA.
1690 ± 15 Strongν(C=O)Carbonyl stretch. Shifts to ~1720 if esterified (impurity).
1605, 1580 Mediumν(C=C) RingAromatic skeletal vibrations.
1420–1450 Mediumδ(O-H) + ν(C-O)In-plane bending/stretching coupling.
1280–1300 Strongν(C-O)C-O single bond stretch of the acid.
760, 690 Strongδ(C-H) OOPOut-of-plane bending. Diagnostic for substitution pattern (mono/di).

Synthesis Pathway & Impurity Detection

Understanding the synthesis helps identify spectral impurities. H₂MBDA is typically synthesized via Suzuki-Miyaura coupling of a phenylboronic acid and a bromobenzene derivative, followed by hydrolysis.

Synthesis_Check Start Precursors: Boronic Acid + Bromide Step1 Suzuki Coupling (Pd Catalyst) Start->Step1 Impurity2 Impurity: Boronic Acid (~1340 cm⁻¹) Start->Impurity2 Unreacted Material Step2 Ester Hydrolysis Step1->Step2 Final H₂MBDA Step2->Final Impurity1 Impurity: Ester (Peak ~1725 cm⁻¹) Step2->Impurity1 Incomplete Hydrolysis

Caption: Synthesis pathway highlighting potential impurities detectable by FTIR (Ester C=O shift or Boronic B-O stretch).

Troubleshooting Impurities:
  • Peak at 1725–1735 cm⁻¹: Indicates incomplete hydrolysis of the ester intermediate (methyl or ethyl ester). The acid C=O is usually lower (<1700 cm⁻¹) due to H-bonding.

  • Sharp peaks at 690/750 cm⁻¹ (excessive intensity): May indicate unreacted monosubstituted starting materials if the stoichiometry was off.

References

  • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. (Foundational paper for UiO-66/67 series using dicarboxylate linkers).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • RSC Applied Interfaces. (2024). "Computational investigation... BPyDC linkers... vibrational spectra." Royal Society of Chemistry. (Provides DFT validation for biphenyl dicarboxylate vibrational modes).

  • Lamberti, C., et al. (2014). "Vibrational spectroscopy of MOFs." Chemical Society Reviews.
  • ChemScene. (n.d.). "4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid Product Data." (Confirmation of CAS 1046151-11-4 and chemical structure).

Sources

Comparative

Technical Comparison Guide: Thermal Stability Profiling of [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

The following technical comparison guide details the thermal stability profile of [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (also known as 5-(4-methylphenyl)isophthalic acid ). This guide synthesizes structural a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical comparison guide details the thermal stability profile of [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (also known as 5-(4-methylphenyl)isophthalic acid ).

This guide synthesizes structural analysis with comparative data from established analogs to provide a predictive thermal behavior model, as direct public datasheets for this specific isomer are rare.

Executive Summary

[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (CAS: 185312-82-7) is a bent, V-shaped organic ligand used primarily in the synthesis of Metal-Organic Frameworks (MOFs) such as copper-paddlewheel based systems (e.g., NOTT-series analogs).

Its thermal profile is characterized by a two-stage decomposition mechanism :

  • Methyl Group Oxidation/Abstraction: Occurs at moderate temperatures (~320–360°C).

  • Decarboxylation & Skeletal Collapse: Occurs at high temperatures (>400°C).

Compared to its linear isomer (4,4'-BPDC) or its non-methylated parent (3,5-H2bpdc), the 4'-methyl derivative exhibits slightly lower onset stability due to the susceptibility of the benzylic methyl group to thermal oxidation, particularly in air.

Chemical Context & Structural Logic

To understand the TGA curve, one must understand the molecule's "weak points."

  • Core Structure: A biphenyl backbone (highly stable).

  • Functional Groups: Two carboxylic acid groups at the 3,5-positions (isophthalate motif).

  • Substituent: A methyl group at the 4'-position (para on the second ring).

Thermal Vulnerability Ranking:

  • Solvent (if solvated):

    
     (Water/DMF/Ethanol).
    
  • Methyl Group (

    
    ): 
    
    
    
    (Susceptible to radical abstraction).
  • Carboxyl Groups (

    
    ): 
    
    
    
    (Decarboxylation).
  • Biphenyl Core:

    
     (Carbonization).
    
Structural Decomposition Logic (DOT Diagram)

DecompositionLogic cluster_0 Thermal Stress Factors Molecule [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- Temp1 < 150°C (Desolvation) Molecule->Temp1 Step 1 Temp2 320-380°C (Methyl Oxidation) Temp1->Temp2 Step 2 Result1 Solvent Free Ligand Temp1->Result1 Temp3 > 400°C (Skeletal Collapse) Temp2->Temp3 Step 3 Result2 Radical Intermediates Temp2->Result2 Result3 Carbonaceous Char Temp3->Result3

Caption: Logical thermal decomposition pathway of the 4'-methyl-3,5-biphenyl ligand.

Comparative TGA Analysis

The following table compares the 4'-methyl derivative against its closest structural analogs. Data is derived from standard thermal behaviors of isophthalate and biphenyl ligands in nitrogen atmosphere.

Feature4'-Methyl-[1,1'-Biphenyl]-3,5-dicarboxylic acid [1,1'-Biphenyl]-3,5-dicarboxylic acid (H2bpdc) 4,4'-Biphenyldicarboxylic acid (H2BPDC)
Structure Type Bent (Isophthalate) + MethylBent (Isophthalate)Linear (Terephthalate)

(5% Loss)
~340°C (Predicted)~380°C~400°C
Primary Mass Loss Step Methyl degradation followed by decarboxylation.Decarboxylation (Single major step).Decarboxylation (Single major step).
Residual Mass (600°C) ~5-10% (Char)< 5% (Clean burn-off)< 5%
Key Differentiator Methyl group lowers initial stability onset by ~40°C vs parent.Higher stability due to lack of alkyl groups.Highest stability due to symmetry and packing.
Analysis of the Curve
  • The "Shoulder" Effect: Unlike the sharp single-step drop seen in H2BPDC, the TGA curve of the 4'-methyl derivative often exhibits a "shoulder" or a slight slope change around 320-350°C before the precipitous drop at 400°C. This corresponds to the degradation of the aliphatic methyl substituent.

  • Atmosphere Sensitivity: In Air , the onset temperature will be lower (~300°C) due to oxidative attack on the methyl group. In Nitrogen (

    
    ) , the onset is delayed, closer to 350°C.
    

Experimental Protocol for Verification

To generate a self-validating TGA curve for this specific ligand, follow this standardized protocol. This ensures that solvent effects are distinguished from true ligand decomposition.

Workflow Diagram (DOT)

TGA_Protocol cluster_checks Quality Control Checks Start Sample Preparation Activation Activation (Pre-drying) 100°C, Vacuum, 4h Start->Activation Remove Solvents Loading Load into Alumina Pan (5-10 mg) Activation->Loading Equilibration Equilibrate at 30°C Purge: N2 (50 mL/min) Loading->Equilibration Ramp Ramp 10°C/min to 800°C Equilibration->Ramp Analysis Analyze T_onset & DTG Peak Ramp->Analysis Check1 Is T_onset < 150°C? (Solvent Residue) Analysis->Check1 Check2 Is Residue > 20%? (Metal Contamination) Analysis->Check2

Caption: Standardized TGA workflow for organic ligand characterization.

Step-by-Step Methodology
  • Pre-Activation: The ligand is often synthesized via Suzuki coupling and recrystallized from solvents like DMF or Ethanol. Crucial: Dry the sample at 100°C under vacuum for 4 hours prior to TGA to remove solvates that mimic decomposition.

  • Instrument Setup: Use a Platinum or Alumina pan. Tare the empty pan.

  • Atmosphere: Flow Nitrogen (

    
    ) at 40-60 mL/min. (Use Air only if testing oxidative stability).
    
  • Heating Program:

    • Equilibrate at 30°C.

    • Ramp 10.00 °C/min to 800.00 °C.

  • Data Processing: Calculate the First Derivative (DTG). The peak of the DTG curve represents the point of maximum decomposition rate (

    
    ).
    

Application Implications

For researchers developing MOFs (e.g., modifying NOTT-101 or UiO-67 type structures):

  • Activation Temperature Limit: Do not activate MOFs containing this ligand above 250°C . While the ligand survives higher temperatures, the methyl group may become reactive or disordered, leading to pore collapse.

  • Steric Bulk: The 4'-methyl group reduces the pore size compared to the parent 3,5-H2bpdc. This is often used to increase

    
     or 
    
    
    
    isosteric heat of adsorption (
    
    
    ).
  • Hydrophobicity: The methyl group increases the hydrophobicity of the pore surface, potentially improving the MOF's water stability compared to the non-methylated analog.

References

  • General Thermal Stability of Biphenyl MOF Ligands

    • Title: "Thermal stability and decomposition mechanisms of MOFs based on dicarboxyl
    • Source:Chemical Reviews (General Reference for BDC/BPDC stability).
    • Context: Establishes the 350-400°C baseline for biphenyl dicarboxyl
  • Synthesis and Characterization of Methyl-Substituted Biphenyls

    • Title: "Synthesis of methyl-functionalized biphenyl and terphenyl dicarboxylic acid linkers."
    • Source:ResearchG
    • Context: Describes the Suzuki coupling synthesis and purification relevant to removing Pd residues th
  • Isophthalic Acid Derivative Stability

    • Title: "Thermogravimetric Analysis of Isophthalic Acid Deriv
    • Source:Journal of Thermal Analysis and Calorimetry.
    • Context: Provides the baseline for the "bent" linker geometry stability.

(Note: Specific TGA datasheets for CAS 185312-82-7 are not centrally indexed. The data above is derived from high-confidence structural analogs and thermodynamic principles.)

Validation

single crystal X-ray diffraction of 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid

Structural Elucidation & Solid-State Performance: 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid ( )[1] Executive Summary & Core Directive 4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid ( ) is a semi-rigid, V-shaped or...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation & Solid-State Performance: 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid ( )[1]

Executive Summary & Core Directive

4'-methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (


)  is a semi-rigid, V-shaped organic linker critical in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Unlike its linear analogs (e.g., 4,4'-bipyridine) or unsubstituted parents, the introduction of the methyl group at the 4'-position introduces steric bulk that modulates the dihedral angle between phenyl rings, directly influencing pore hydrophobicity and framework topology.[1]

This guide provides a technical comparison of


 against its primary alternative, the unsubstituted [1,1'-biphenyl]-3,5-dicarboxylic acid (

)
, and details the Single Crystal X-ray Diffraction (SCXRD) protocols required to validate its structural integrity.[1]

Comparative Analysis: Methylated vs. Unsubstituted Ligands[1]

The choice between


 and 

is rarely about cost, but rather about structural engineering .[1] The methyl group acts as a "steric bumper," preventing dense packing and often inducing higher solubility and unique pore environments in resulting MOFs.[1]
Table 1: Physicochemical & Structural Performance Comparison
Feature4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid (

)
[1,1'-biphenyl]-3,5-dicarboxylic acid (

)
Implication for Research
Molecular Weight 256.26 g/mol 242.23 g/mol Slight difference in gravimetric density of MOFs.[1]
Symmetry

or

(Lower Symmetry)

(Higher Symmetry)
Methyl group breaks symmetry, reducing the likelihood of interpenetration in MOFs.[1]
Dihedral Angle (

)
~35° - 55° (Twisted)~0° - 30° (Planar/Twisted)Methyl steric hindrance forces rings out of plane, creating permanent porosity.[1]
Solubility (DMF/DMSO) High ModerateMethyl group disrupts

-

stacking, improving solubility for crystallization.[1]
Pore Environment Hydrophobic (Methyl-lined)Hydrophilic/Neutral

MOFs often show superior hydrolytic stability due to kinetic shielding.[1]
The "Methyl Effect" Mechanism

In SCXRD, the methyl group at the 4'-position is not merely a passive substituent.[1] It exerts a steric torque on the biphenyl bond.[1]

  • In

    
    :  The rings can rotate freely or pack flat (
    
    
    
    ) to maximize
    
    
    -
    
    
    interactions, often leading to dense, non-porous solvates.[1]
  • In

    
    :  The methyl protons clash with the ortho-protons of the adjacent ring, locking the molecule into a twisted conformation.[1] This "pre-organized" geometry facilitates the formation of open-framework structures rather than dense packing.[1]
    

Experimental Protocol: Synthesis to Structure

To characterize


 via SCXRD, one must first synthesize high-purity material, as commercial sources often contain isomeric impurities (e.g., 2'-methyl variants) that disorder the crystal lattice.[1]
Phase 1: Synthesis (Suzuki-Miyaura Coupling)[1][2]
  • Objective: Synthesize pure

    
     from dimethyl 5-bromoisophthalate and 4-methylphenylboronic acid.
    
  • Reaction:

    
    [1][2]
    

Step-by-Step Protocol:

  • Reagents: Combine dimethyl 5-bromoisophthalate (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and

    
     (2.0 eq) in a 2-neck round bottom flask.
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v).

  • Catalyst: Add

    
     (3-5 mol%) under 
    
    
    
    flow.
  • Reflux: Heat to 90°C for 24 hours. The solution will turn dark black (Pd precipitation).[1]

  • Hydrolysis: Cool, filter through Celite. Add 2M NaOH to the filtrate and reflux for 4 hours to hydrolyze the esters.

  • Acidification: Acidify with 1M HCl to pH < 2. The white precipitate is crude

    
    .[1]
    
  • Purification: Recrystallize from hot ethanol/DMF.

Phase 2: Crystallization for SCXRD

Growing single crystals of the free acid requires disrupting the strong hydrogen dimer formation of the carboxylic acids.[1]

  • Method: Slow Evaporation with Solvothermal Assist.[1]

  • Solvent System: DMF:Ethanol (1:1).[1]

  • Procedure:

    • Dissolve 20 mg of

      
       in 4 mL of DMF/Ethanol mixture in a scintillation vial.
      
    • Sonicate for 10 minutes to ensure complete dissolution.

    • Place the vial (cap loose) inside a larger jar containing pure Ethanol (antisolvent diffusion).

    • Leave undisturbed at room temperature for 3-5 days.

    • Target: Colorless block or prism crystals (

      
       mm).
      
Phase 3: SCXRD Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or similar (Mo-K

    
     or Cu-K
    
    
    
    ).[1]
  • Temperature: 100 K (Critical). Room temperature data often results in high thermal ellipsoids for the methyl group, making it indistinguishable from a hydrogen atom or causing "smearing" of the electron density.[1]

Refinement Strategy (SHELXL/OLEX2):

  • Space Group: Likely Triclinic (

    
    ) or Monoclinic (
    
    
    
    ).
  • Disorder Handling: The methyl group may show rotational disorder.[1] Use the AFIX 137 command to treat the methyl protons as a rigid rotating group.[1]

  • Torsion Angle: Explicitly define the torsion angle C(phenyl)-C(phenyl)-C(phenyl)-C(phenyl) in the .ins file to monitor the twist.[1]

Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to the final .cif file, highlighting the decision nodes where SCXRD provides superior data over Powder XRD (PXRD).

G start Start: Raw Reagents synth Suzuki Coupling (Pd-Catalyzed) start->synth cryst Crystallization (DMF/EtOH Diffusion) synth->cryst check Microscope Check: Single vs. Twin? cryst->check scxrd SCXRD Data Collection (100 K, Mo-Source) check->scxrd High Quality pxrd PXRD (Bulk Purity) check->pxrd Polycrystalline solve Structure Solution (Direct Methods) scxrd->solve pxrd->cryst Re-optimize refine Refinement (Methyl Disorder) solve->refine final Final .CIF (Torsion Angle Defined) refine->final

Caption: Workflow for structural elucidation of H2mbpdc, prioritizing SCXRD for ab initio structure determination.

Data Interpretation & Self-Validation

To ensure the trustworthiness of your SCXRD data, apply these self-validating checks:

  • The "Thermal Ellipsoid" Test: Check the thermal ellipsoids of the methyl carbon (C4').[1] If it is elongated perpendicular to the bond, it indicates rotational disorder or dynamic motion.[1] A valid structure at 100 K should have

    
     values roughly similar to the ring carbons (~0.02 - 0.05 
    
    
    
    ).[1]
  • CheckCIF Validation:

    • Alert A: "Short Intermolecular Contact" involving the methyl group is common.[1] This validates the "steric bumper" hypothesis.[1]

    • Alert B: "Bond Precision" issues on the carboxylate. Ensure the C=O and C-OH bond lengths are distinct (~1.21

      
       vs 1.32 
      
      
      
      ) or modeled as delocalized if deprotonated.
  • Torsion Logic: If the refined structure shows a dihedral angle of 0° (planar), suspect incorrect space group assignment or that you have crystallized the unmethylated impurity.[1] The methyl group must induce a twist.[1]

References

  • Synthesis & General Characterization

    • Title: Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.[1][3][4]

    • Source:Journal of Chemical Research, 2019.[1][4]

    • URL:[Link][1]

  • MOF Application (Mn-Polymer Context)

    • Title: Crystal structure of poly[aqua-µ2-4,4′-bis(pyrid-4-yl)biphenyl-κ2N:N′)-µ4-4′-methyl-[1,1′-biphenyl]-3,5-dicarboxylato-κ4O...].[1]

    • Source:Zeitschrift für Kristallographie - New Crystal Structures, 2020.[1]

    • URL:[Link] (Search via DOI: 10.1515/ncrs-2019-0870)[1]

  • Structural Comparison (Unsubstituted Analog)

    • Title: Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid.
    • Source:CrystEngComm, 2011.[1]

    • URL:[Link]

  • Crystallographic Standards

    • Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.[1][5][6][7][8]

    • Source:Crystals, 2020.[1]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Matrix: Handling[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

Executive Summary & Chemical Profile [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (also referred to as 4'-methylbiphenyl-3,5-dicarboxylic acid) is a highly rigid, functionalized aromatic organic linker utilized exte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (also referred to as 4'-methylbiphenyl-3,5-dicarboxylic acid) is a highly rigid, functionalized aromatic organic linker utilized extensively in the reticular synthesis of Metal-Organic Frameworks (MOFs)[1]. In advanced materials science, the functionalization of the biphenyl core with a 4'-methyl group is a deliberate design choice; it provides steric tuning and enhances the framework's internal surface interactions with guest gas molecules (such as CH₄ or CO₂) via favorable van der Waals and π-interactions[2].

However, as a dry, finely milled crystalline powder, this compound presents specific occupational hazards. The exposed carboxylic acid moieties and the rigid aromatic core classify it under the Globally Harmonized System (GHS) as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[3]. As a Senior Application Scientist, I have designed this protocol to transition you safely from dry powder handling to solvothermal MOF synthesis, ensuring that every step is logically grounded and self-validating.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must dynamically adapt to the physical state of the chemical. Handling the dry powder requires different barrier protections than handling the solvated linker.

PPE CategorySpecificationOperational Causality & Justification
Respiratory N95 or P100 Particulate RespiratorCausality: The powder is highly prone to static aerosolization. Inhalation of the rigid micro-crystals leads to micro-abrasions and chemical irritation of the respiratory tract (H335)[3].
Dermal (Dry) Standard Nitrile (≥4 mil)Causality: Sufficient for handling the dry crystalline powder. Nitrile provides an excellent barrier against direct dermal contact with the acidic functional groups, preventing contact dermatitis (H315)[3].
Dermal (Wet) Butyl Rubber or Double-NitrileCausality: MOF synthesis requires high-boiling polar aprotic solvents like DMF or DMAc[4]. DMF permeates standard nitrile in <5 minutes, acting as a rapid transdermal carrier for the dissolved linker.
Ocular Chemical Splash GogglesCausality: Protects against both airborne dust during the weighing phase and severe solvent splashes during the solvothermal preparation phase.

Operational Workflow: Solvothermal Preparation

To ensure scientific integrity and safety, the transition of [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- from a dry powder to a solvated metal-coordination complex must follow a strict, self-validating sequence.

Phase 1: Environmental Control & Weighing
  • Fume Hood Verification: Set the fume hood sash to the designated operating height.

    • Self-Validation Check: Hold a single tissue (e.g., Kimwipe) at the base of the sash. A gentle, steady inward pull confirms a face velocity of ~80–100 fpm. If the tissue flutters violently, the draft is too high and will scatter the lightweight biphenyl powder.

  • Static Mitigation: Aromatic dicarboxylic acids carry heavy static charges, causing them to cling to spatulas and weigh boats, increasing aerosolization risk. Pass an anti-static ionizing gun over the weigh boat and the metal spatula prior to dispensing.

  • Transfer: Carefully weigh the required mass of [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- and transfer it directly into a heavy-wall borosilicate synthesis vial.

Phase 2: Solvation & Synthesis Setup
  • PPE Transition: Before handling solvents, upgrade your hand protection to Butyl Rubber gloves (or don a second pair of heavy-duty nitrile gloves for short-term splash protection).

  • Solvent Addition: Add the required volume of N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) to the vial[4].

    • Mechanistic Insight: These polar aprotic solvents are required because their high dielectric constants stabilize the deprotonation of the carboxylic acids, facilitating coordination with metal nodes (e.g., Cu²⁺, Zn²⁺) during the 120°C heating cycle[4].

  • Sealing: Cap the vial with a PTFE-lined cap.

    • Self-Validation Check: Inspect the cap liner. It must be PTFE (Teflon). Standard rubber or polyethylene liners will degrade under hot DMF vapors, leading to pressure blowouts and ruined crystallization.

Spill Response & Disposal Plan

Immediate Spill Response
  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the biphenyl linker. Gently cover the powder with damp paper towels (using water or a highly dilute alkaline solution to neutralize the acid), wipe inward to consolidate the material, and place the towels in a solid hazardous waste bag.

  • Solvated Spill (in DMF/DMAc): Evacuate the immediate area to allow fume hood extraction of vapors. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Scoop into a highly compatible high-density polyethylene (HDPE) container.

Waste Disposal Protocol
  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and cleanup materials in a designated "Solid Organic Hazardous Waste" bin.

  • Liquid Waste (Mother Liquor): Following MOF synthesis, the remaining solution contains DMF, unreacted linker, and heavy metal salts. This must be segregated into a clearly labeled "Halogen-Free Organic Solvent Waste with Heavy Metals" carboy. Never mix DMF waste with halogenated solvents (like Chloroform) or strong oxidizers, as this can trigger exothermic degradation.

Process Visualization

G A 1. Dry Powder Handling [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- B 2. Don Primary PPE (N95, Nitrile, Goggles) A->B C 3. Anti-Static Weighing (Fume Hood Environment) B->C D 4. Solvation in DMF/DMAc (Switch to Butyl Gloves) C->D E 5. Solvothermal Synthesis (120°C, PTFE-Sealed Vial) D->E F 6. Waste Segregation (Solid vs. Heavy Metal/Solvent) E->F

Workflow for the safe handling, solvation, and disposal of MOF linkers.

References

  • [3] Title: Safety information for tetra-(3-pyridylphenyl)ethylene and related biphenyl dicarboxylic acids Source: ChemicalBook URL:

  • [1] Title: Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials Source: Royal Society Publishing URL:

  • [2] Title: Reticular synthesis of HKUST-like tbo MOFs with enhanced CH4 storage Source: KAUST Repository URL:

  • [4] Title: Preparation and Gas Adsorption Studies of Three Mesh-Adjustable Molecular Sieves with a Common Structure Source: Ma Research Group / USF URL:

Sources

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